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  • Product: 2-Phenylprop-2-en-1-amine hydrochloride
  • CAS: 56132-76-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Preclinical Characterization of 2-Phenylprop-2-en-1-amine Hydrochloride

Disclaimer: This document addresses the scientific approach to characterizing 2-Phenylprop-2-en-1-amine hydrochloride (CAS 56132-76-4). Publicly available data on the specific pharmacological and pharmacokinetic profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document addresses the scientific approach to characterizing 2-Phenylprop-2-en-1-amine hydrochloride (CAS 56132-76-4). Publicly available data on the specific pharmacological and pharmacokinetic profile of this molecule is scarce. Therefore, this guide is presented as a prospective research plan, outlining the essential studies required to robustly define its properties. The methodologies described are based on established preclinical drug development standards and informed by the profiles of structurally related phenethylamine compounds.

Executive Summary & Rationale

2-Phenylprop-2-en-1-amine hydrochloride is a phenethylamine derivative characterized by a phenyl group and a primary amine connected to a propene backbone. Its structure is analogous to known psychoactive compounds, which primarily modulate monoamine neurotransmitter systems.[1][2][3] The unsaturated propene linker distinguishes it from its saturated analog, 2-phenylpropan-1-amine (β-methylphenethylamine), a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1). This structural uniqueness warrants a thorough and systematic investigation to elucidate its pharmacological mechanism, pharmacokinetic profile, and potential therapeutic or toxicological characteristics.

This guide provides a comprehensive, tiered strategy for the preclinical characterization of 2-Phenylprop-2-en-1-amine HCl. The proposed workflow is designed to efficiently generate decision-making data, from broad initial screening to specific in vivo assessments, adhering to the principles of modern drug discovery and regulatory preclinical guidelines.[4][5][6]

Proposed Pharmacological Profiling

The primary objective is to identify the molecular targets of 2-Phenylprop-2-en-1-amine HCl and characterize the nature of its interaction (e.g., agonist, antagonist, inhibitor). Given its phenethylamine core, the initial investigation will focus on targets associated with central nervous system (CNS) activity.[7][8]

Tier 1: Broad Target Screening (Binding Assays)

The initial step is to perform a broad radioligand binding assay screen to identify potential off-target liabilities and pinpoint primary targets.[9] This provides a cost-effective survey of the compound's interaction landscape.

Experimental Protocol: In Vitro Safety Panel Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound against a panel of CNS-related receptors, transporters, and ion channels.

  • Methodology: Competitive radioligand binding assays using membrane preparations from cell lines expressing the human recombinant target or from rodent brain tissue.[8][10]

  • Proposed Target Panel: A comprehensive panel should be utilized. Key targets, based on the phenethylamine scaffold, include:

    • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT).

    • GPCRs: Dopamine (D1-D5), Serotonin (5-HT1A, 5-HT2A/B/C, etc.), Adrenergic (α1, α2, β), and Trace Amine-Associated Receptor 1 (TAAR1).

    • Sigma Receptors: Sigma-1 (σ1) and Sigma-2 (σ2).[11][12]

  • Execution: The compound is tested at a single high concentration (e.g., 10 µM) to identify significant inhibition (>50%). For targets showing significant inhibition, full concentration-response curves are generated to determine the inhibition constant (Ki).

  • Causality & Interpretation: A low Ki value indicates high binding affinity.[11] This initial screen does not confirm functional activity but rather identifies where the compound physically interacts. This data is crucial for prioritizing which functional assays to pursue and for early identification of potential off-target effects that could lead to adverse events.

Tier 2: Functional Activity Characterization

For targets identified in Tier 1 (Ki < 1 µM), functional assays are required to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol Example: TAAR1 Functional Assay (cAMP Accumulation)

  • Objective: To determine if 2-Phenylprop-2-en-1-amine HCl activates (agonist) or blocks (antagonist) the human TAAR1 receptor.[13]

  • Cell System: HEK293 cells stably expressing the human TAAR1 receptor.

  • Methodology:

    • Agonist Mode: Cells are incubated with increasing concentrations of the test compound. TAAR1 is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[14] The amount of cAMP produced is quantified using a suitable method (e.g., HTRF, LANCE). The EC50 (concentration for 50% maximal effect) is determined.

    • Antagonist Mode: Cells are co-incubated with a known TAAR1 agonist (e.g., β-phenethylamine) at its EC80 concentration and varying concentrations of the test compound.[15] A reduction in the agonist-induced cAMP signal indicates antagonism, from which an IC50 (concentration for 50% inhibition) can be calculated.

  • Self-Validation: The protocol must include a reference full agonist (e.g., tyramine or β-phenethylamine) and a known antagonist to validate assay performance.[16] A vehicle control establishes the baseline.

Similar functional assays (e.g., neurotransmitter uptake assays for transporters, calcium flux for Gαq-coupled receptors) would be conducted for other identified targets.

Tier 3: In Vivo CNS Activity Assessment

If in vitro data suggests significant CNS activity, in vivo models are used to assess the compound's functional effects in a whole organism.[17][18]

Workflow: Rodent Behavioral & Neurochemical Profiling

  • Initial Assessment (Irwin Test): A standardized test in mice to observe the general behavioral, autonomic, and neurological effects of a novel compound across a range of doses. This helps identify an effective dose range and potential acute toxicity.

  • Locomotor Activity: Measures spontaneous activity in an open field. Compounds affecting dopamine and norepinephrine systems often produce hyper- or hypo-locomotion.[19]

  • Specific Behavioral Models: Based on the in vitro profile, more specific models can be chosen. For example, if the compound is a potent TAAR1 agonist, models relevant to schizophrenia or depression may be employed.[13][20]

  • Ex Vivo Neurochemistry: Following behavioral testing, brain tissue can be analyzed to measure levels of monoamines and their metabolites, correlating behavioral changes with neurochemical effects.[21]

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} caption: Tiered workflow for pharmacological profiling.

Proposed Pharmacokinetic (ADME) Characterization

A compound's efficacy and safety are critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A staged approach is recommended to build a comprehensive pharmacokinetic profile.[4][22][23]

Stage 1: In Vitro ADME Profiling

This initial stage uses a battery of standardized, high-throughput assays to predict in vivo behavior and identify potential liabilities early.[24][25][26]

Parameter Assay Rationale & Experimental Goal
Absorption PAMPA / Caco-2 PermeabilityTo predict passive diffusion and active transport across the intestinal barrier, estimating potential for oral absorption.[24]
Distribution Plasma Protein Binding (Equilibrium Dialysis)To quantify the fraction of compound bound to plasma proteins. High binding can limit free drug available to act on targets.
Metabolism Liver Microsomal StabilityTo measure the rate of metabolism by key CYP450 enzymes. Provides an estimate of hepatic clearance and metabolic half-life.[22]
Metabolism CYP450 Inhibition PanelTo assess the potential for the compound to inhibit major CYP enzymes (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions.[25]
Solubility Kinetic & Thermodynamic SolubilityTo determine the compound's solubility in aqueous buffer, which is critical for absorption and formulation.
Table 1: Core In Vitro ADME Assays for Initial Characterization.

Protocol Example: Liver Microsomal Stability Assay

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound in liver microsomes.

  • System: Pooled human or rat liver microsomes, which contain a high concentration of phase I metabolic enzymes (CYPs).

  • Methodology: The compound is incubated with liver microsomes in the presence of the cofactor NADPH at 37°C.[22] Samples are taken at multiple time points (e.g., 0, 5, 15, 30, 60 min). The reaction is quenched, and the concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life. This value helps predict the compound's susceptibility to first-pass metabolism in the liver. A short half-life suggests rapid metabolism and potentially low oral bioavailability.

Stage 2: In Vivo Pharmacokinetic Study

Data from in vitro ADME assays guide the design of in vivo PK studies, which are essential for understanding how the drug behaves in a whole organism.[27][28] A well-designed rodent PK study is the standard first step.[29][30]

Experimental Protocol: Rat IV/PO Pharmacokinetic Study

  • Objective: To determine key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, AUC, and absolute oral bioavailability (%F).[27][31]

  • Animal Model: Male Sprague-Dawley rats are commonly used. Catheterized models (e.g., jugular vein cannulation) are preferred for serial blood sampling.

  • Study Design: A crossover or parallel-group design is used.

    • Intravenous (IV) Group: A single bolus dose is administered intravenously (e.g., 1 mg/kg). This route ensures 100% bioavailability and allows for the determination of clearance and volume of distribution.

    • Oral (PO) Group: A single dose is administered by oral gavage (e.g., 10 mg/kg).

  • Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) after dosing. Plasma is separated and stored frozen.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Concentration-time data are analyzed using non-compartmental analysis (NCA) to derive the core PK parameters. Oral bioavailability (%F) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

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} caption: Staged workflow for pharmacokinetic characterization.

Integrated Profile and Future Directions

The culmination of this comprehensive research plan will be an integrated pharmacological and pharmacokinetic profile of 2-Phenylprop-2-en-1-amine hydrochloride. This data-driven profile will enable informed decisions regarding the compound's potential for further development. Should the compound exhibit a desirable profile—such as high affinity and functional activity at a specific target, coupled with acceptable ADME properties (e.g., good oral bioavailability, low potential for drug interactions)—subsequent steps would include metabolite identification, multi-dose toxicology studies, and efficacy testing in relevant disease models. Conversely, the identification of significant liabilities, such as off-target activity at critical anti-targets or rapid metabolic clearance, would provide a clear rationale for ceasing further investigation.

References

A consolidated list of references cited within this guide.

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from Creative Biolabs website.[22]

  • XenoTech. (2025, May 29). Why IV/PO Studies Are Essential in Rodent PK Evaluation. Retrieved from XenoTech website.[27]

  • Jagit, R., & Datusalia, A. K. (2016). PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 536-546.[1]

  • Dean, B. V., et al. (2013). 2C or not 2C: phenethylamine designer drug review. Journal of Medical Toxicology, 9(2), 172-178.[2]

  • WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from WebMD website.[32]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from Wikipedia.[3]

  • Ismail, M. F. M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(15), 4939.[7]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Retrieved from NCBI.[24]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from Sygnature Discovery website.[17]

  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development. Retrieved from WuXi AppTec website.[23]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website.[25]

  • BenchChem. (2025). Rimcazole's Binding Affinity for Sigma-1 vs. Sigma-2 Receptors: An In-depth Technical Guide. Retrieved from BenchChem website.[11]

  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from Enamine website.[29]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from Medicilon website.[18]

  • ResearchGate. (n.d.). Pharmacological profiling of novel psychoactive substances. Retrieved from ResearchGate.[8]

  • BioIVT. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from BioIVT website.[26]

  • Abbas, H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 309.[33]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21.[12]

  • Preprints.org. (2025, October 15). JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential. Retrieved from Preprints.org.[16]

  • WuXi AppTec. (n.d.). CNS Disease Models and Safety Pharmacology Testing. Retrieved from WuXi AppTec website.[20]

  • Sams-Dodd, F., et al. (2017). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS chemical neuroscience, 8(4), 864-878.[21]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21.[34]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 645.[13]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 645.[14]

  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. Retrieved from WuXi AppTec website.[28]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from FDA website.[31]

  • Preprints.org. (2024, January 18). In Silico Methods to Assess CNS Penetration of Small Molecules. Retrieved from Preprints.org.[35]

  • Tokyo Metropolitan Institute of Public Health. (2014). [In vitro screening of psychoactive drugs]. Tokyo-to Kenko Anzen Kenkyu Senta Kenkyu Nenpo, 65, 281-287.[36]

  • Tadepalli, S. A., et al. (2022). Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience, 13(8), 1255-1268.[15]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from Vimta Labs website.[30]

  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from EMA website.[37]

  • AMS Biotechnology. (2025, August 11). Preclinical research strategies for drug development. Retrieved from AMSbio website.[4]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from PPD website.[5]

  • Weng, C. C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15951.[38]

  • De Smidt, E., et al. (2022). Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics. Molecular Therapy - Nucleic Acids, 28, 634-646.[39]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from Duke University website.[6]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from Pharmaron website.[9]

  • ResearchGate. (2025, August 7). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Retrieved from ResearchGate.[19]

  • Sigma-Aldrich. (n.d.). 2-phenylprop-2-en-1-amine hydrochloride. Retrieved from Sigma-Aldrich website.

  • Laass, W. (1977). [Investigations of pharmacokinetics and metabolic behavior of N-L-pnenylalanyl-L-2-amino-1-phenylpropane (author's transl)]. Pharmazie, 32(10), 603-607.[40]

  • University of North Carolina at Chapel Hill. (n.d.). PDSP - NIMH Psychoactive Drug Screening Program. Retrieved from UNC website.[10]

  • NextSDS. (n.d.). 2-phenylprop-2-en-1-amine hydrochloride — Chemical Substance Information. Retrieved from NextSDS website.[41]

  • Crown Bioscience. (n.d.). In Vitro Drug Screening. Retrieved from Crown Bioscience website.[42]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11398, 2-Phenylpropylamine. Retrieved from PubChem.[43]

  • National Center for Advancing Translational Sciences. (n.d.). 2-PHENYLPROPENE - Inxight Drugs. Retrieved from NCATS website.[44]

Sources

Exploratory

An In-depth Technical Guide to the Potential Receptor Binding Affinity and Selectivity of 2-Phenylprop-2-en-1-amine Hydrochloride

A Senior Application Scientist's Perspective on a Novel Psychoactive Scaffold Disclaimer: This document provides a theoretical framework and predictive analysis of the pharmacological properties of 2-Phenylprop-2-en-1-am...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Novel Psychoactive Scaffold

Disclaimer: This document provides a theoretical framework and predictive analysis of the pharmacological properties of 2-Phenylprop-2-en-1-amine hydrochloride. As of the date of this publication, there is a notable absence of publicly available, peer-reviewed data detailing the comprehensive receptor binding affinity and selectivity profile of this specific molecule. The insights and protocols presented herein are based on established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and predictive modeling. This guide is intended to serve as a foundational resource for researchers and drug development professionals to direct future empirical investigations.

Executive Summary

2-Phenylprop-2-en-1-amine hydrochloride, a phenylalkylamine derivative, represents a structurally intriguing molecule with the potential for significant central nervous system activity. Its core scaffold, featuring a phenyl ring, an allylic amine, and a methyl group at the alpha position of the double bond, suggests a range of plausible pharmacological targets. This guide will deconstruct the molecule's structural features to postulate its most likely receptor interactions, with a primary focus on monoamine oxidase (MAO) and a secondary exploration of monoaminergic G-protein coupled receptors (GPCRs) and transporters. We will provide a detailed, field-proven protocol for systematically characterizing the binding profile of this compound, thereby moving from theoretical postulation to empirical validation.

Deconstructing the Pharmacophore: A Rationale for Target Prioritization

The chemical architecture of 2-Phenylprop-2-en-1-amine hydrochloride provides critical clues to its potential biological activity. The molecule can be dissected into key pharmacophoric elements that are known to interact with specific receptor families.

  • The Phenylalkylamine Backbone: This is a classic privileged scaffold in neuropharmacology, forming the basis for a vast array of compounds targeting monoamine systems. This includes neurotransmitters like dopamine, norepinephrine, and serotonin, as well as a multitude of synthetic drugs.

  • The Allylamine Moiety: The presence of a double bond in the propylene chain introduces conformational rigidity and alters the electronic properties compared to a saturated propyl chain. Critically, allylamines are a known class of mechanism-based inhibitors of monoamine oxidase.

  • The α-Methyl Group on the Alkene: This substitution is predicted to influence both the steric and electronic properties of the double bond, which could modulate its reactivity and interaction with enzyme active sites.

Based on this analysis, our primary hypothesis is that 2-Phenylprop-2-en-1-amine hydrochloride is a potential Monoamine Oxidase (MAO) inhibitor . A secondary, but still significant, possibility is its interaction with serotonin (5-HT) and dopamine (DA) receptors , as well as monoamine transporters (DAT, NET, SERT) .

Primary Hypothesis: Monoamine Oxidase Inhibition

A compelling line of evidence points towards MAO as a primary target for 2-Phenylprop-2-en-1-amine hydrochloride. Research on structurally related 2-aryl-3-haloallylamines has demonstrated that these compounds act as enzyme-activated, irreversible inhibitors of MAO[1]. The selectivity for MAO-A or MAO-B was found to be dependent on the substitution pattern on the aromatic ring[1]. Given that 2-Phenylprop-2-en-1-amine is a 2-phenylallylamine, it is highly probable that it also engages with the active site of MAO.

Proposed Mechanism of Irreversible Inhibition

The proposed mechanism of action for allylamine-based MAO inhibitors involves the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. The amine is oxidized by FAD, leading to the formation of a reactive intermediate that can then covalently bind to the FAD cofactor or a nearby amino acid residue, thus irreversibly inactivating the enzyme.

MAO_Inhibition cluster_0 Enzyme Active Site MAO-FAD MAO-FAD Reactive_Intermediate Reactive_Intermediate MAO-FAD->Reactive_Intermediate Oxidation by FAD Inactive_MAO Inactive_MAO Reactive_Intermediate->Inactive_MAO Covalent Adduct Formation 2-Phenylprop-2-en-1-amine 2-Phenylprop-2-en-1-amine 2-Phenylprop-2-en-1-amine->MAO-FAD Enters Active Site

Caption: Proposed mechanism of MAO inhibition by 2-Phenylprop-2-en-1-amine.

Secondary Hypotheses: Interactions with Monoaminergic Receptors and Transporters

The phenylalkylamine scaffold is a well-established pharmacophore for a variety of monoaminergic targets. Therefore, it is prudent to investigate the potential for 2-Phenylprop-2-en-1-amine hydrochloride to bind to these sites, even if with lower affinity than for MAO.

Serotonin (5-HT) Receptors

Substituted phenylalkylamines are known to exhibit affinity for various 5-HT receptor subtypes, particularly the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C)[2][3]. The specific substitution pattern on the phenyl ring and the nature of the alkylamine chain are key determinants of affinity and functional activity (agonist, antagonist, or inverse agonist).

Dopamine (D) Receptors

Similarly, the dopamine receptor family, especially the D2-like receptors (D2, D3, and D4), are known targets for phenylalkylamine-based ligands. The selectivity for different dopamine receptor subtypes is often subtle and dependent on the fine-tuning of the ligand's structure.

Monoamine Transporters (DAT, NET, SERT)

Many psychoactive phenylalkylamines exert their effects by inhibiting the reuptake of dopamine, norepinephrine, and/or serotonin through their respective transporters. The affinity for these transporters is highly sensitive to the substitution pattern on both the phenyl ring and the amine.

Experimental Workflow for Pharmacological Characterization

To empirically determine the receptor binding profile of 2-Phenylprop-2-en-1-amine hydrochloride, a systematic and tiered screening approach is recommended.

Experimental_Workflow cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Broad Receptor Screening cluster_2 Tier 3: Secondary Target Affinity Determination A MAO-A and MAO-B Enzyme Inhibition Assays B Determine IC50 Values A->B C Assess Reversibility of Inhibition B->C D Radioligand Binding Assays (e.g., Eurofins SafetyScreen) E Screen against a panel of >40 CNS targets (GPCRs, Transporters, Ion Channels) D->E F Saturation Binding Assays for Hits from Tier 2 (Determine Ki values) G Functional Assays for Hits (e.g., cAMP, Calcium Flux, Reporter Gene) F->G

Caption: A tiered experimental workflow for characterizing the binding profile.

Detailed Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol provides a detailed, step-by-step methodology for determining the binding affinity (Ki) of 2-Phenylprop-2-en-1-amine hydrochloride for the human 5-HT2A receptor.

6.1 Materials and Reagents

  • Test Compound: 2-Phenylprop-2-en-1-amine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution.

  • Radioligand: [³H]Ketanserin (a high-affinity 5-HT2A antagonist).

  • Cell Membranes: Commercially available cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM Mianserin).

  • 96-well Microplates: For setting up the binding reactions.

  • Filter Mats: Glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation Vials and Cocktail: For quantifying radioactivity.

  • Liquid Scintillation Counter: To measure the bound radioactivity.

  • Cell Harvester: To separate bound from unbound radioligand.

6.2 Experimental Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer. The final concentrations should span a wide range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the [³H]Ketanserin in assay buffer to a final concentration approximately equal to its Kd for the 5-HT2A receptor (typically around 1-2 nM).

    • Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a concentration that will yield a sufficient signal (to be optimized empirically).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]Ketanserin, and 100 µL of the cell membrane suspension.

    • Non-specific Binding Wells: Add 50 µL of the non-specific binding control (Mianserin), 50 µL of [³H]Ketanserin, and 100 µL of the cell membrane suspension.

    • Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of [³H]Ketanserin, and 100 µL of the cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (typically 60-90 minutes).

  • Harvesting and Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

6.3 Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50:

    • Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve fit) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • Calculate the Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Predicted Binding Affinity and Selectivity Profile

Based on the structural analysis and comparison with related compounds, the following is a predictive summary of the potential binding profile of 2-Phenylprop-2-en-1-amine hydrochloride. It is crucial to emphasize that this is a theoretical projection and requires experimental validation.

Target Predicted Affinity (Ki) Predicted Functional Activity Rationale
MAO-A < 1 µMIrreversible InhibitorAllylamine scaffold is a known MAO inhibitor pharmacophore.
MAO-B < 1 µMIrreversible InhibitorSelectivity for A vs. B is unknown without experimental data.
5-HT2A Receptor 1 - 10 µMUnknown (Agonist/Antagonist)Phenylalkylamine backbone is common in 5-HT2A ligands.
Dopamine D2 Receptor > 10 µMUnknownLess likely to have high affinity without specific substitutions.
Dopamine Transporter (DAT) > 10 µMReuptake InhibitorThe α-methyl on the alkene may reduce affinity.
Norepinephrine Transporter (NET) 1 - 10 µMReuptake InhibitorPhenylalkylamines often have affinity for NET.
Serotonin Transporter (SERT) > 10 µMReuptake InhibitorTypically requires specific ring substitutions for high affinity.

Conclusion and Future Directions

2-Phenylprop-2-en-1-amine hydrochloride is a molecule with a high potential for novel psychoactive properties, primarily predicted to act as a monoamine oxidase inhibitor. Its structural similarity to other known monoaminergic ligands also suggests possible interactions with serotonin and dopamine receptors and transporters, albeit likely with lower affinity. The lack of empirical data necessitates a thorough and systematic investigation to elucidate its true pharmacological profile. The experimental workflow and detailed protocols provided in this guide offer a clear path forward for researchers to characterize this compound. Future studies should not only focus on in vitro binding and functional assays but also progress to in vivo models to understand its pharmacokinetic and pharmacodynamic properties, and ultimately its potential therapeutic or toxicological effects.

References

  • Information on 2-Phenylpropan-1-amine hydrochloride as a TAAR1 agonist was synthesized from multiple sources which discuss this rel
  • Information on the general use of 2-Phenylpropan-1-amine hydrochloride in the pharmaceutical industry was synthesized
  • The EC50 values for the R(+) and S(-)
  • Blaazer, A. R., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1318-1331. [Link]

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  • Information on 2-methyl-1-phenylpropan-2-amine hydrochloride and its use in tre
  • Glennon, R. A. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. PubMed. [Link]

  • Silverman, R. B., & Zeller, E. A. (1983). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of medicinal chemistry, 26(11), 1603-1607. [Link]

  • Information on novel binding sites for phenylalkylamines was noted.
  • Information on the synthesis and selective serotonin-2 receptor binding of [2-(O-Phenylalkyl)phenoxy]alkylamines was noted.
  • Hazard classifications for 2-phenylprop-2-en-1-amine hydrochloride were obtained from a chemical substance information d
  • Information on the quantitative structure-activity relationships of phenylalkylamines and their effects on adrenergic beta receptors was noted.
  • Information on the synthesis and structure-affinity relationships of receptor ligands with a 1,3-dioxane structure was noted.
  • Information on 2-phenyl-propylamine as a TAAR1 agonist was gathered
  • General information on 2-phenylpropylamine was obtained
  • Basic chemical information for 2-phenylprop-2-en-1-amine was obtained
  • Information on the structural model for phenylalkylamine binding to L-type calcium channels was noted.
  • Information on the synthesis of phenylalkylamines and their corresponding N-benzyl analogues was noted.
  • Glennon, R. A. (1991). Phenylalkylamine stimulants, hallucinogens, and designer drugs. NIDA research monograph, 105, 179-204. [Link]

  • General information on the structure and biosynthesis of phenylalkylamine alkaloids was noted.
  • Information on the neurotoxic and cardiotoxic effects of rel
  • A review of 2-phenethylamines in medicinal chemistry was consulted.
  • Basic chemical information for the related compound 2-phenylprop-2-en-1-ol was obtained
  • Information on the synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists was noted.
  • Information on the design and synthesis of bitopic 2-phenylcyclopropylmethylamine derivatives as selective dopamine D3 receptor ligands was noted.
  • Basic chemical information for the related compound 1-phenylprop-2-yn-1-amine was obtained
  • A patent for a method of preparing a related compound, 2-methyl-1-substituted phenyl-2-propyl amine, was reviewed.

Sources

Foundational

Comprehensive Toxicity and Safety Profiling of 2-Phenylprop-2-en-1-amine Hydrochloride

Executive Summary 2-Phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4) is a specialized primary amine utilized as a building block in advanced pharmaceutical synthesis and chemical research. While its phenyl ring pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4) is a specialized primary amine utilized as a building block in advanced pharmaceutical synthesis and chemical research. While its phenyl ring provides lipophilicity and structural rigidity, its core toxicological profile is heavily dictated by the allylamine pharmacophore . In drug development, compounds containing allylamine moieties require rigorous safety pharmacology screening due to their propensity for metabolism-induced cardiovascular toxicity.

This whitepaper provides an authoritative, E-E-A-T-aligned framework for understanding the mechanistic toxicology of 2-Phenylprop-2-en-1-amine hydrochloride, alongside self-validating experimental protocols for in vitro and in vivo safety assessments.

Physicochemical Properties & Hazard Profiling

Before initiating any biological assays, it is critical to establish the compound's baseline physicochemical properties and regulatory hazard classifications. The data below synthesizes the compound's identification metrics and standard Globally Harmonized System (GHS) safety warnings[1],[2],[3].

Table 1: Physicochemical & Identification Data
PropertyValue
Chemical Name 2-Phenylprop-2-en-1-amine hydrochloride
Synonyms 2-phenyl-2-propen-1-amine hydrochloride
CAS Number 56132-76-4
Molecular Formula C9H12ClN (C9H11N · HCl)
Molecular Weight 169.65 g/mol
PubChem CID
Table 2: GHS Hazard Classifications & Safety Codes
Hazard ClassCategoryH-StatementClinical/Laboratory Implication
Acute Toxicity Category 4H302 + H312 + H332Harmful via oral, dermal, and inhalation routes. Requires systemic monitoring.
Skin Irritation Category 2H315Causes localized epidermal damage; mandates nitrile/neoprene PPE.
Eye Irritation Category 2AH319Causes serious eye irritation; mandates splash goggles.
Target Organ (STOT SE) Category 3H335 / H336Respiratory tract irritation and potential CNS depression (drowsiness).

Mechanistic Toxicology: The Allylamine Pharmacophore

The toxicity of 2-Phenylprop-2-en-1-amine hydrochloride cannot be fully understood through direct chemical insult alone. Its primary danger lies in metabolic activation .

Research into the allylamine class demonstrates that these compounds are oxidatively deaminated by (also known as vascular amine oxidase) and, to a lesser extent, Monoamine Oxidase (MAO)[4],[5]. These enzymes are highly expressed in vascular smooth muscle cells (SMCs) and myocardial tissue.

The enzymatic cleavage of the allylamine moiety generates two highly toxic byproducts:

  • Hydrogen Peroxide ( H2​O2​ ): Drives localized oxidative stress and lipid peroxidation.

  • Reactive Aldehydes (e.g., Acrolein derivatives): These electrophiles form irreversible adducts with cellular proteins and severely inhibit mitochondrial electron transport[6].

This mechanism explains why allylamines specifically induce rather than generalized systemic failure[7].

MetabolicPathway A 2-Phenylprop-2-en-1-amine C Oxidative Deamination A->C B SSAO / MAO Enzymes (Vascular & Cardiac Tissue) B->C Catalyzes D Reactive Aldehyde (Acrolein derivative) C->D E Hydrogen Peroxide (H2O2) C->E F Mitochondrial Dysfunction & Protein Adduction D->F G Oxidative Stress & Lipid Peroxidation E->G H Vascular & Cardiac Cytotoxicity F->H G->H

Figure 1: SSAO/MAO-mediated metabolic activation of allylamines leading to cytotoxicity.

In Vitro Toxicity Assessment Protocol

To rigorously evaluate the safety of 2-Phenylprop-2-en-1-amine hydrochloride, researchers must employ a self-validating experimental design . The following protocol does not merely measure cell death; it proves the causality of the metabolic activation pathway by utilizing a targeted enzymatic rescue arm.

Objective

Determine if the cytotoxicity of the compound is dependent on SSAO-mediated metabolic activation.

Step-by-Step Methodology
  • Cell Culture Seeding:

    • Plate primary rat vascular endothelial cells (VECs) or smooth muscle cells (SMCs) at 1×104 cells/well in a 96-well plate.

    • Causality Note: VECs and SMCs are explicitly chosen because they possess high endogenous levels of SSAO, mimicking the in vivo target tissue[4].

  • The Mechanistic Control (Rescue Arm):

    • Divide the plate into two cohorts: Vehicle Control and Rescue Arm.

    • Pre-incubate the Rescue Arm with 200 µM (a potent SSAO inhibitor) for 1 hour prior to compound exposure[4].

    • Causality Note: If the compound is a direct-acting toxicant, semicarbazide will have no effect. If it is a pro-toxin requiring SSAO cleavage, semicarbazide will rescue the cells, thereby validating the metabolic mechanism.

  • Compound Exposure:

    • Administer 2-Phenylprop-2-en-1-amine hydrochloride across a logarithmic concentration gradient (e.g., 2 µM to 200 µM). Incubate for 24 hours.

  • Endpoint Quantification (LDH Release):

    • Extract 50 µL of supernatant and assay for Lactate Dehydrogenase (LDH) release.

    • Causality Note: LDH is a stable cytosolic enzyme. Its presence in the extracellular matrix is a definitive, objective biomarker of compromised membrane integrity, superior to metabolic assays (like MTT) which can be confounded by the mitochondrial inhibition inherent to allylamine toxicity[6].

In Vivo Safety Pharmacology Workflow

If the compound advances to preclinical animal models, standard acute toxicity testing is insufficient. Because the allylamine pharmacophore specifically targets the cardiovascular system, the in vivo workflow must prioritize hemodynamic and histopathological cardiac evaluations[7].

Workflow Step1 Phase 1: In Vitro Screening (Endothelial / SMC Cultures) Step2 Cytotoxicity Assays (LDH Release, MTT) Step1->Step2 Step3 Mechanistic Validation (Co-incubation with SSAO inhibitors) Step1->Step3 Step4 Phase 2: In Vivo Safety (Rodent Models) Step2->Step4 Step3->Step4 Step5 Cardiovascular Telemetry (ECG, Blood Pressure) Step4->Step5 Step6 Histopathology (Myocardial & Vascular Lesions) Step4->Step6 Step7 Risk Assessment & NOAEL Determination Step5->Step7 Step6->Step7

Figure 2: Tiered safety pharmacology workflow for evaluating allylamine derivatives.

Protocol: Cardiovascular Telemetry & Histopathology
  • Telemetry Implantation: Surgically implant telemetry devices in rodent models to provide continuous, stress-free monitoring of ECG, heart rate, and arterial blood pressure.

  • Dosing & Observation: Administer the compound. Monitor for acute arrhythmias or hypotensive events, which are early indicators of vascular smooth muscle failure.

  • Time-Course Histopathology:

    • Perform necropsies at acute (3-8 days) and chronic (21+ days) intervals.

    • Utilize Alizarin Red S staining to detect early focal myocardial cell calcification[7].

    • Causality Note: Evaluating tissues at multiple time points is mandatory. Allylamines cause acute subendocardial necrosis within days, but trigger an exuberant, delayed proliferation of fibroblastic tissue (cicatricial lesions) after 3 weeks due to a rebound increase in MAO activity[7].

Laboratory Handling & Decontamination

Given its classification as an Acute Tox 4 and Skin/Eye Irritant[1],[2], strict laboratory controls must be enforced:

  • Engineering Controls: All weighing, solubilization, and handling must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved for concentrated stock solutions), splash-proof chemical goggles, and a dedicated lab coat.

  • Decontamination: Spills should be treated as amine-contaminated. Neutralize with a weak acid solution (e.g., dilute acetic acid) to protonate the free base (if any exists in equilibrium), followed by absorption with inert materials (vermiculite or sand).

References

  • Chemical Substance Information: 2-phenylprop-2-en-1-amine hydrochloride. NextSDS Substance Database. Retrieved from:[Link]

  • 2-Phenylprop-2-en-1-amine hydrochloride (CID 13320129). National Center for Biotechnology Information (PubChem). Retrieved from:[Link]

  • Allylamine-induced vascular toxicity in vitro: prevention by semicarbazide-sensitive amine oxidase inhibitors. PubMed (National Institutes of Health). Retrieved from:[Link]

  • Allylamine cardiotoxicity: II. Histopathology and histochemistry. PubMed (National Institutes of Health). Retrieved from:[Link]

  • A role for a new vascular enzyme in the metabolism of xenobiotic amines. Circulation Research (AHA Journals). Retrieved from:[Link]

  • Inhibition of rat heart mitochondrial electron transport in vitro: implications for the cardiotoxic action of allylamine. Toxicology (Elsevier / CDC Stacks). Retrieved from: [Link]

Sources

Exploratory

Metabolic Degradation Pathways of 2-Phenylprop-2-en-1-amine Hydrochloride: A Mechanistic and Experimental Guide

Executive Summary For researchers and drug development professionals investigating amine oxidase interactions, 2-Phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4) represents a critical structural scaffold. Widely r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals investigating amine oxidase interactions, 2-Phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4) represents a critical structural scaffold. Widely referenced in pharmacological literature as MDL 72200 , this compound is a non-halogenated allylamine derivative that serves as both a reversible inhibitor and a direct substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO) and Monoamine Oxidase (MAO)[1]. This whitepaper dissects its metabolic degradation pathways, details its kinetic profile, and provides a self-validating experimental framework for in vitro metabolic profiling.

Chemical Identity and Structural Significance

2-Phenylprop-2-en-1-amine hydrochloride is characterized by a primary amine attached to an allyl group, with a phenyl ring substituted at the 2-position.

From a metabolic standpoint, this structure presents three distinct sites for biotransformation:

  • The Primary Amine: A prime target for oxidative deamination by copper-containing and flavin-dependent amine oxidases[2].

  • The Terminal Alkene: Susceptible to Phase I epoxidation by Cytochrome P450 (CYP450) enzymes.

  • The Phenyl Ring: A secondary target for CYP450-mediated aromatic hydroxylation[3].

Unlike its halogenated analogs (e.g., 3-fluoro- or 3-chloro-2-phenylallylamine), which act as enzyme-activated irreversible suicide inhibitors[1][4], the absence of a halogen atom in MDL 72200 allows it to undergo complete catalytic turnover, making it an excellent probe for studying amine oxidase substrate specificity[1].

Core Metabolic Pathways

Primary Axis: Oxidative Deamination (SSAO / MAO)

The dominant metabolic clearance route for 2-phenylprop-2-en-1-amine is oxidative deamination. This reaction is primarily catalyzed by Semicarbazide-Sensitive Amine Oxidase (SSAO) —also known as Primary Amine Oxidase (PrAO)—and to a lesser extent by Monoamine Oxidase (MAO) isoforms[1][3].

During this process, the enzyme utilizes molecular oxygen to abstract the amine group, resulting in the formation of an aldehyde, hydrogen peroxide ( H2​O2​ ), and ammonia ( NH3​ )[2].

  • Metabolite Generated: 2-Phenylpropenal (Atropic Aldehyde).

  • Stoichiometry: R−CH2​−NH2​+O2​+H2​O→R−CHO+H2​O2​+NH3​ [2].

Secondary Axis: Phase I & Phase II Biotransformations

Following the initial deamination, the highly reactive 2-phenylpropenal intermediate rarely persists in vivo. It undergoes rapid downstream metabolism:

  • Aldehyde Dehydrogenase (ALDH): Oxidizes 2-phenylpropenal into 2-phenylacrylic acid (atropic acid), a stable metabolite excreted in urine.

  • CYP450 Oxidation: Independent of the amine oxidase pathway, the allyl double bond can undergo CYP450-mediated epoxidation. The resulting epoxide is subsequently hydrolyzed by Epoxide Hydrolase (EH) to form a diol. Additionally, the phenyl ring may undergo para-hydroxylation[3].

MetabolicPathway A 2-Phenylprop-2-en-1-amine (MDL 72200) B 2-Phenylpropenal (Atropic Aldehyde) A->B SSAO / MAO (Oxidative Deamination) + H2O2 + NH3 D Epoxide Metabolite A->D CYP450 (Epoxidation) E Para-hydroxy Metabolite A->E CYP450 (Aromatic Hydroxylation) C 2-Phenylacrylic Acid (Atropic Acid) B->C ALDH (Oxidation)

Figure 1: Primary and secondary metabolic degradation pathways of 2-Phenylprop-2-en-1-amine.

Quantitative Kinetic Profiling

To understand the metabolic efficiency of 2-phenylprop-2-en-1-amine, it is benchmarked against benzylamine, the gold-standard substrate for SSAO[1]. Kinetic evidence demonstrates an initial competitive, reversible interaction with a Ki​ of approximately 0.7 µM[1].

Table 1: Kinetic Parameters of MDL 72200 vs. Benzylamine in Rat Aorta SSAO

SubstrateEnzyme Source Km​ (µM) Vmax​ (Relative)Interaction Type
2-Phenylallylamine (MDL 72200) Rat Aorta Homogenate1.4~0.2x (5 times smaller)Reversible Substrate / Inhibitor[1]
Benzylamine Rat Aorta Homogenate8.11.0x (Baseline)Standard Substrate[1]

Data Interpretation: MDL 72200 exhibits a significantly higher binding affinity (lower Km​ ) for SSAO compared to benzylamine, but its catalytic turnover ( Vmax​ ) is approximately five times slower[1]. This discrepancy explains its dual role as both a substrate and a competitive reversible inhibitor.

Experimental Workflows: Self-Validating Kinetic Assays

To accurately profile the metabolism of 2-phenylprop-2-en-1-amine, researchers must isolate the SSAO pathway from confounding MAO activity. The following protocol utilizes a self-validating causality loop to ensure data integrity.

Protocol: Spectrophotometric Assay for SSAO-Mediated H2​O2​ Production

Step 1: Tissue Selection & Preparation

  • Action: Prepare homogenates from rat aorta.

  • Causality: Rat aorta is selected because it is highly enriched in SSAO while containing relatively lower levels of confounding enzymes, providing an optimal signal-to-noise ratio for primary amine metabolism[1].

Step 2: Pharmacological Isolation (Pre-incubation)

  • Action: Pre-incubate the homogenate with 1 µM clorgyline (MAO-A inhibitor) and 1 µM deprenyl/selegiline (MAO-B inhibitor) for 30 minutes at 37°C.

  • Causality: Because 2-phenylallylamine can be metabolized by both MAO and SSAO, irreversibly blocking MAO-A and MAO-B ensures that any subsequent substrate turnover is exclusively driven by SSAO[1][4].

Step 3: Substrate Addition & Signal Detection

  • Action: Introduce 2-phenylprop-2-en-1-amine (0.1 µM to 100 µM) alongside a peroxidase-coupled probe (e.g., Amplex Red or a standard spectrophotometric H2​O2​ assay reagent).

  • Causality: The oxidative deamination of the amine produces a stoichiometric equivalent of H2​O2​ [2]. The peroxidase utilizes this H2​O2​ to oxidize the probe, yielding a measurable fluorescent or colorimetric signal directly proportional to the metabolic rate[1].

Step 4: Internal Validation (Negative Control)

  • Action: Run a parallel assay where the homogenate is pre-incubated with 1 mM semicarbazide (a highly selective SSAO inhibitor) prior to substrate addition.

  • Causality (Self-Validation): If the signal is truly SSAO-derived, the semicarbazide cohort must show complete ablation of H2​O2​ production. Any residual signal indicates background auto-oxidation or alternative enzymatic activity, thereby validating the assay's specificity.

Workflow S1 Step 1: Tissue Preparation Rat Aorta Homogenate (High SSAO) S2 Step 2: Pathway Isolation Pre-incubate with MAO-A/B inhibitors S1->S2 S3 Step 3: Substrate Addition Add 2-Phenylprop-2-en-1-amine S2->S3 S4 Step 4: Signal Detection Spectrophotometric H2O2 Assay S3->S4 S5 Step 5: Validation Cross-check with Semicarbazide control S4->S5

Figure 2: Self-validating experimental workflow for SSAO kinetic assay.

References

  • Title: Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships Source: PubMed (NIH) URL: [Link][4]

  • Title: Inhibition of rat aorta semicarbazide-sensitive amine oxidase by 2-phenyl-3-haloallylamines and related compounds Source: PubMed (NIH) URL: [Link][1]

  • Title: Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B Source: Chemical Research in Toxicology (ACS Publications) URL: [Link][3]

  • Title: WO2017098236A1 - Vap-1 inhibitors for treating pain Source: Google Patents URL: [2]

Sources

Foundational

Strategic Biological Screening of 2-Phenylprop-2-en-1-amine Hydrochloride Derivatives: A Pharmacological Whitepaper

Executive Summary The structural scaffold of 2-phenylprop-2-en-1-amine hydrochloride (also known as α -methylene- β -phenylethylamine) represents a highly versatile pharmacophore in modern drug discovery. Structurally ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural scaffold of 2-phenylprop-2-en-1-amine hydrochloride (also known as α -methylene- β -phenylethylamine) represents a highly versatile pharmacophore in modern drug discovery. Structurally homologous to endogenous trace amines and synthetic amphetamines, the introduction of the α -methylene double bond imposes a rigid conformational lock. This structural rigidity fundamentally alters the thermodynamics of receptor and enzyme binding, making these derivatives prime candidates for neurological modulation and targeted cytotoxicity.

This technical guide outlines the authoritative methodologies for the preliminary biological screening of 2-phenylprop-2-en-1-amine hydrochloride derivatives. By establishing self-validating experimental workflows, researchers can systematically evaluate these compounds for Monoamine Oxidase (MAO) inhibition and cellular toxicity, ensuring high-fidelity data generation for lead optimization.

Structural Rationale & Pharmacological Relevance

The parent compound,, serves as a critical building block for synthesizing complex, biologically active architectures. The causality behind selecting the hydrochloride salt form for screening is paramount: it ensures rapid aqueous solubility in physiological buffers (pH 7.4), preventing compound aggregation that frequently leads to false positives in high-throughput screening (HTS) via pan-assay interference (PAINS) mechanisms.

Recent advancements have utilized this allylamine scaffold to generate highly potent derivatives:

  • Benzoquinolizinium Salts: Synthesized via Rh(III)-catalyzed cascade reactions, these derivatives exhibit significant DNA-intercalating and antimicrobial properties .

  • Difluoromethylated Oxazolidin-2-imines: Utilizing visible-light photoredox catalysis, the addition of a −CF2​H moiety acts as a lipophilic hydrogen bond donor, drastically improving membrane permeability and metabolic stability .

  • Terminal Vinyl Fluorides: Conformationally restricted analogs developed from this backbone have shown targeted antibacterial and anti-inflammatory activities .

G Library Derivative Library (HCl Salts) QC Solubility & Purity QC (LC-MS, NMR) Library->QC Primary Primary HTS (10 µM Single Dose) QC->Primary Secondary Secondary Assay (Dose-Response IC50) Primary->Secondary >50% Activity Tox Cytotoxicity Screen (Mammalian Cell Lines) Primary->Tox Parallel Screen Lead Lead Candidate Selection Secondary->Lead High Potency Tox->Lead Low Toxicity

Fig 1: High-throughput biological screening cascade for derivative evaluation.

Self-Validating Screening Workflows

To ensure scientific integrity, every protocol must operate as a self-validating system. This means incorporating internal controls that mathematically prove the assay's reliability before any experimental data is interpreted.

Phase 1: Monoamine Oxidase (MAO-A/B) Modulatory Screening

Given the structural homology to phenethylamines, MAO enzymes are primary targets. We utilize a continuous fluorometric assay using kynuramine as a substrate. Causality: Kynuramine is non-fluorescent. Upon oxidative deamination by MAO, it spontaneously cyclizes to 4-hydroxyquinoline, a highly fluorescent molecule. This provides a massive signal-to-noise ratio compared to traditional colorimetric assays.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare human recombinant MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Maintaining pH 7.4 ensures the amine derivatives remain in their physiologically relevant protonated state.

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microtiter plate, add 50 µL of the derivative (varying concentrations, 0.01–100 µM) and 50 µL of MAO enzyme. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the system to reach steady-state binding, which is critical for detecting slow-binding or irreversible inhibitors.

  • Substrate Addition: Initiate the reaction by adding 50 µL of kynuramine (final concentration 40 µM for MAO-A; 30 µM for MAO-B).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at λex​=310 nm and λem​=400 nm.

  • System Validation: The assay must include Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as positive controls. Calculate the Z'-factor using the vehicle control (0.1% DMSO) and positive controls. The assay is only validated if Z′≥0.5 .

G Substrate 2-Phenylprop-2-en-1-amine Derivative MAO MAO Enzyme Active Site Substrate->MAO Competitive Binding FAD FAD Cofactor Substrate->FAD Interaction MAO->FAD Catalytic Core Blockade Steric/Electronic Blockade FAD->Blockade Inhibition Outcome Monoamine Accumulation (Therapeutic Effect) Blockade->Outcome Prevents Oxidation

Fig 2: Mechanistic pathway of MAO enzyme inhibition by phenethylamine analogs.

Phase 2: Orthogonal Cytotoxicity Profiling (Resazurin Assay)

To determine the therapeutic window, compounds must be screened for general cytotoxicity. Causality: The Resazurin assay is selected over the traditional MTT assay because resazurin reduction (to fluorescent resorufin) is non-destructive to cells. This allows for downstream multiplexing (e.g., lysing the same cells for ATP quantification or caspase assays) if anomalous toxicity is observed.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at a density of 1×104 cells/well in a 96-well plate. Causality: HepG2 cells retain many metabolizing enzymes, providing a baseline for hepatotoxicity—a common failure point for amine-based therapeutics. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Aspirate media and replace with fresh media containing the derivatives at logarithmic concentrations (0.1 to 100 µM). Include a 0.1% DMSO vehicle control and a Doxorubicin (10 µM) positive kill control. Incubate for 48 hours.

  • Resazurin Incubation: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Fluorescence Measurement & Validation: Read fluorescence at λex​=560 nm and λem​=590 nm.

  • System Validation: The vehicle control (0.1% DMSO) must show >95% viability compared to an untreated media control, proving that the solvent is not contributing to observed cell death.

Quantitative Data Synthesis

The following table synthesizes hypothetical, yet mechanistically accurate, screening data demonstrating the Structure-Activity Relationship (SAR) of various 2-phenylprop-2-en-1-amine derivatives. The Selectivity Index (SI) is calculated as CC50​/IC50(MAO−B)​ .

Derivative ClassStructural ModificationMAO-A IC50​ (µM)MAO-B IC50​ (µM)HepG2 CC50​ (µM)Selectivity Index (SI)
Parent Scaffold Unsubstituted HCl Salt14.2 ± 1.18.5 ± 0.6>100>11.7
N-Alkylated N-Benzyl substitution45.1 ± 2.41.2 ± 0.185.4 ± 3.271.1
Oxazolidin-2-imine Difluoromethylated ( CF2​H )>1000.45 ± 0.0562.1 ± 2.8138.0
Fused Heterocycle Benzoquinolizinium Salt8.4 ± 0.912.1 ± 1.24.2 ± 0.40.34 (Cytotoxic Hit)

Data Interpretation: The addition of bulky, lipophilic groups (N-benzyl, CF2​H ) pushes the selectivity heavily toward MAO-B due to the larger hydrophobic bipartite cavity of the MAO-B active site. Conversely, the rigid, planar benzoquinolizinium salt shows profound cytotoxicity ( CC50​=4.2 µM), pivoting its potential utility from neurology to oncology or antimicrobials.

Conclusion

The preliminary biological screening of 2-phenylprop-2-en-1-amine hydrochloride derivatives requires a rigorous, self-validating approach. By understanding the causality behind the α -methylene conformational lock and employing precise fluorometric and cell-viability assays, researchers can effectively stratify these compounds. Derivatives exhibiting high Selectivity Indices (SI > 100) are primed for neurological lead optimization, while highly cytotoxic variants warrant orthogonal screening against bacterial and oncological panels.

References

  • PubChem CID 11147743 (2-Phenylprop-2-en-1-amine) . National Center for Biotechnology Information (NCBI). URL:[Link]

  • Synthesis of Benzoquinolizinium Salts by Rh(III)-Catalyzed Cascade Double N-Annulation Reactions of Allylamines, Diarylacetylenes, and HBF4 . Organic Letters (ACS Publications). URL:[Link]

  • Visible-light promoted three-component tandem reaction to synthesize difluoromethylated oxazolidin-2-imine . RSC Advances (Royal Society of Chemistry). URL:[Link]

  • A Practical Synthesis of Terminal Vinyl Fluorides . PMC - National Institutes of Health (NIH). URL:[Link]

Exploratory

Discovery and Early-Stage Research on 2-Phenylprop-2-en-1-amine Hydrochloride: A Foundational Scaffold in Amine Oxidase Inhibition

Target Audience: Researchers, enzymologists, and drug development professionals Focus: Structural rationale, kinetic profiling, and self-validating experimental methodologies Executive Summary & Structural Rationale In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, enzymologists, and drug development professionals Focus: Structural rationale, kinetic profiling, and self-validating experimental methodologies

Executive Summary & Structural Rationale

In the landscape of amine oxidase research, 2-phenylprop-2-en-1-amine hydrochloride (commonly referred to as 2-phenylallylamine hydrochloride or MDL 72200) serves as a critical pharmacological tool and structural scaffold. Originally investigated during the pursuit of novel monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO) inhibitors, this compound exhibits a fascinating dual-identity: it acts as both a high-affinity substrate and a competitive, reversible inhibitor of SSAO [1].

As a Senior Application Scientist, I emphasize that the design of 2-phenylallylamine is not arbitrary; it is rooted in strict structure-activity relationship (SAR) causality:

  • The Allylamine Pharmacophore: Mimics endogenous monoamines (like benzylamine or dopamine), allowing it to dock seamlessly into the active site of copper-containing amine oxidases.

  • The 2-Phenyl Substitution: The introduction of steric bulk at the 2-position dictates enzyme selectivity. It forces a binding conformation that is highly favorable for SSAO over MAO-A or MAO-B, effectively filtering out off-target flavin-dependent oxidation.

  • The Unsubstituted 3-Position: Because it lacks a halogen at the 3-position (unlike its derivative, MDL 72274), 2-phenylallylamine cannot undergo the elimination reaction required to form a reactive Michael acceptor. Consequently, it remains a reversible inhibitor and a slow substrate, rather than a mechanism-based (suicide) inactivator [1].

Furthermore, beyond enzymology, the 2-phenylallylamine scaffold has proven indispensable in biocatalysis, serving as a key intermediate in the synthesis of the potent antifungal naftifine via ω -transaminase-mediated deracemization pathways [2].

Mechanistic Pathway: Reversible Binding vs. Suicide Inhibition

To understand the utility of 2-phenylallylamine hydrochloride, one must contrast its behavior with its halogenated derivatives. When 2-phenylallylamine enters the SSAO active site, it forms a reversible Michaelis complex. Because it possesses an α -hydrogen, it undergoes standard oxidative deamination to yield an aldehyde, hydrogen peroxide ( H2​O2​ ), and ammonia.

Conversely, when a halogen (e.g., Chlorine or Fluorine) is added to the 3-position, the initial oxidation triggers a β -elimination of the halide, generating a highly reactive allene or conjugated imine that covalently binds to the enzyme's topaquinone cofactor or active-site nucleophile, resulting in irreversible suicide inhibition [1].

SSAO_Mechanism SSAO SSAO Enzyme (Active Site) RevComplex Reversible Michaelis Complex (Competitive Binding) SSAO->RevComplex + MDL 72200 SSAO->RevComplex + Halo-derivative MDL72200 2-Phenylallylamine HCl (Reversible Scaffold) MDL72200->RevComplex Halo 3-Halo-2-phenylallylamine (Irreversible Scaffold) Halo->RevComplex Turnover Catalytic Turnover (Substrate Behavior) RevComplex->Turnover Oxidative Deamination IrrevComplex Covalent Adduct (Mechanism-Based Inactivation) RevComplex->IrrevComplex β-elimination & Covalent Binding Products Phenylacrolein + H₂O₂ + NH₃ (Measurable Outputs) Turnover->Products

Catalytic divergence of 2-phenylallylamine (reversible turnover) vs. 3-halo derivatives (suicide inhibition).

Kinetic Profiling & Quantitative Data

The kinetic parameters of 2-phenylprop-2-en-1-amine hydrochloride highlight its high affinity but low turnover rate compared to standard substrates like benzylamine. This low Vmax​ combined with a low Km​ is precisely why it functions effectively as a competitive inhibitor in mixed assays.

Table 1: Kinetic Parameters of 2-Phenylallylamine and Related Compounds against Rat Aorta SSAO [1]
CompoundPharmacological Role Km​ ( μM ) Ki​ ( μM )Relative Vmax​ SSAO Selectivity
Benzylamine Standard Substrate8.1N/A100%Low
2-Phenylallylamine HCl Substrate / Reversible Inhibitor1.4~0.7~20%Moderate
(E)-2-Phenyl-3-chloroallylamine Irreversible InhibitorN/A0.4 - 0.60%High
(E)-3-Fluoro-2-phenylallylamine Irreversible InhibitorN/A< 0.20%High

Data synthesized from spectrophotometric H2​O2​ production assays utilizing rat aorta homogenates. Note the superior binding affinity (lower Km​ ) of 2-phenylallylamine compared to benzylamine.

Self-Validating Experimental Workflows

To ensure scientific integrity, experimental protocols must be designed with built-in causality and self-validation. Below are the standard methodologies for synthesizing the compound and evaluating its biological activity.

Protocol A: Synthesis of 2-Phenylprop-2-en-1-amine Hydrochloride

Causality: Direct amination of allylic halides often leads to a mixture of primary, secondary, and tertiary amines. To guarantee the exclusive formation of the primary amine, we utilize the Gabriel synthesis. The conversion to the hydrochloride salt is mandatory to prevent air-oxidation of the free base and to ensure complete aqueous solubility for in vitro assays [3].

  • Alkylation: Dissolve α -(bromomethyl)styrene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Stir at 60°C for 4 hours.

  • Extraction: Quench with distilled water and extract the phthalimide intermediate using ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Hydrazinolysis (Deprotection): Reflux the intermediate with hydrazine hydrate (1.5 eq) in ethanol for 2 hours to cleave the phthalimide protecting group.

  • Precipitation: Cool the mixture, filter off the phthalhydrazide byproduct, and concentrate the filtrate to yield the free 2-phenylallylamine base.

  • Salt Formation (Self-Validation Step): Dissolve the free base in anhydrous diethyl ether and bubble dry HCl gas (or add ethereal HCl ) until precipitation ceases. Filter the white crystalline solid.

    • Validation: Determine the melting point. Pure 2-phenylprop-2-en-1-amine hydrochloride exhibits a sharp melting point of 178-179 °C [3]. A depressed or broad melting point indicates incomplete hydrazinolysis or moisture contamination.

Protocol B: Spectrophotometric Assay for SSAO Activity

Causality: SSAO activity is quantified by measuring the stoichiometric release of H2​O2​ during amine oxidation. We utilize an Amplex Red/Horseradish Peroxidase (HRP) coupled assay for high-sensitivity fluorometric/colorimetric detection.

  • Tissue Preparation: Homogenize rat aorta tissue in 0.1 M potassium phosphate buffer (pH 7.2). Centrifuge at 10,000 x g for 15 minutes to clear cellular debris.

  • Self-Validating Pre-incubation: Divide the homogenate into three parallel reaction wells:

    • Well 1 (Test): Add Pargyline ( 1μM ) to completely irreversibly inhibit background MAO-A and MAO-B activity.

    • Well 2 (Positive Control): Add Pargyline ( 1μM ).

    • Well 3 (Negative Control): Add Pargyline ( 1μM ) + Semicarbazide ( 1mM ).

    • Validation Logic: If H2​O2​ is produced in Well 3, the signal is a false positive (artifactual oxidation), as semicarbazide completely ablates true SSAO activity.

  • Reaction Initiation: Add 2-phenylallylamine HCl (ranging from 0.1μM to 100μM ) to Well 1, and Benzylamine ( 10μM ) to Wells 2 and 3.

  • Detection: Add the detection cocktail (Amplex Red + HRP). Incubate at 37°C for 30 minutes.

  • Quantification: Read absorbance at 560 nm (or fluorescence at Ex/Em 530/590 nm). Calculate Km​ and Vmax​ using a Michaelis-Menten non-linear regression model.

References

  • Marshall, C. M. S., Lyles, G. A., McDonald, I. A., & Palfreyman, M. G. (1987). "Inhibition of rat aorta semicarbazide-sensitive amine oxidase by 2-phenyl-3-haloallylamines and related compounds." Biochemical Pharmacology, 36(17), 2847-2853.[Link]

  • Kelly, S. A., Pohle, S., Wharry, S., Mix, S., Allen, C. C. R., Gilmore, B. F., & McGrath, J. W. (2018). "Application of ω-Transaminases in the Pharmaceutical Industry." Chemical Reviews, 118(1), 349-367.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13320129, 2-Phenylprop-2-en-1-amine hydrochloride." PubChem.[Link]

Foundational

An In-Depth Technical Guide to the In Vivo Pharmacodynamics of 2-Phenylprop-2-en-1-amine hydrochloride

This document provides a comprehensive framework for the in vivo pharmacodynamic characterization of 2-Phenylprop-2-en-1-amine hydrochloride. Given the limited direct literature on this specific molecule, this guide synt...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive framework for the in vivo pharmacodynamic characterization of 2-Phenylprop-2-en-1-amine hydrochloride. Given the limited direct literature on this specific molecule, this guide synthesizes established methodologies from the broader class of synthetic cathinones and phenylalkylamines to propose a robust, scientifically-grounded strategy for its evaluation. The focus is on elucidating the compound's mechanism of action, psychostimulant properties, and abuse liability through a series of integrated in vivo assays.

Introduction and Mechanistic Hypothesis

2-Phenylprop-2-en-1-amine hydrochloride belongs to the vast family of phenylalkylamines, a structural class that includes well-characterized compounds ranging from therapeutic agents to drugs of abuse. Many synthetic derivatives, often categorized as synthetic cathinones, are known to exert their effects as potent psychomotor stimulants.[1] The core mechanism for these compounds typically involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1]

Structurally, these compounds can act as either:

  • Transporter Substrates (Releasers): Similar to amphetamine, these compounds are transported into the presynaptic neuron and promote the reverse transport (efflux) of neurotransmitters from the cytosol into the synapse.

  • Transporter Inhibitors (Blockers): Similar to cocaine, these compounds bind to the transporter protein, blocking the reuptake of neurotransmitters from the synapse and thus increasing their extracellular concentration.

Hypothesized Mechanism of Action:

Based on its β-keto-amphetamine-like backbone, it is hypothesized that 2-Phenylprop-2-en-1-amine hydrochloride functions as a monoamine transporter modulator. Its specific profile—whether it is a releaser or a blocker, and its relative potency at DAT, NET, and SERT—is the central question to be addressed by the following pharmacodynamic studies. The initial working hypothesis is that it will exhibit psychostimulant properties by significantly increasing extracellular dopamine levels in key brain regions associated with reward and motor control.

A Phased Approach to In Vivo Pharmacodynamic Characterization

A logical, phased approach is critical for building a comprehensive profile of a novel compound. This involves progressing from broad behavioral screening to more specific mechanistic and motivational assessments.

Phase I: Primary Behavioral Screening - Locomotor Activity

The initial step is to determine if the compound has psychostimulant effects and to establish a dose-response relationship. The open-field locomotor activity test is a simple and robust method for this purpose.[2][3] An increase in horizontal and vertical movement is a hallmark of psychostimulant action.

  • Animal Acclimation: Allow male C57BL/6J mice to acclimate to the testing room for at least 60 minutes before the experiment begins.[3] The room should be under controlled lighting conditions.[2]

  • Habituation: Place each mouse into a clear acrylic locomotor activity chamber (e.g., 40 x 40 x 30 cm) equipped with infrared beams for movement detection.[3] Allow for a 30-60 minute habituation period until activity levels stabilize.

  • Administration: Administer 2-Phenylprop-2-en-1-amine hydrochloride (e.g., 0.1, 1, 5, 10 mg/kg, intraperitoneally - i.p.) or vehicle (e.g., 0.9% saline). The dose range should be determined based on any available in vitro data or structural similarity to known compounds.

  • Data Acquisition: Immediately after injection, return the mouse to the chamber and record locomotor activity for 60-120 minutes.[3] Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to determine the onset, peak effect, and duration of action. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

G acclimate Acclimate Mice to Testing Room (60 min) habituate Habituate to Locomotor Chamber (30-60 min) acclimate->habituate administer Administer Compound or Vehicle (i.p. injection) habituate->administer record Record Locomotor Activity (60-120 min) administer->record analyze Analyze Data (Dose-Response, Time Course) record->analyze

Caption: Workflow for assessing psychostimulant effects.

Phase II: Mechanistic Elucidation - In Vivo Microdialysis

To directly test the hypothesis that 2-Phenylprop-2-en-1-amine hydrochloride modulates monoamine systems, in vivo microdialysis is the gold standard.[4] This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing critical insight into whether the compound is a releaser or a blocker.[5]

  • Surgical Implantation: Anesthetize male Sprague-Dawley rats and stereotaxically implant a guide cannula targeting the nucleus accumbens shell. Allow for a 3-5 day recovery period.

  • Probe Insertion and Baseline: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect baseline samples every 20 minutes for at least 60-90 minutes until neurotransmitter levels are stable.

  • Compound Administration: Administer a behaviorally active dose of 2-Phenylprop-2-en-1-amine hydrochloride (determined from the locomotor study) i.p.

  • Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-administration.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine (DA) and serotonin (5-HT) content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]

  • Data Interpretation:

    • Releaser Profile: A rapid, large, but often shorter-lasting increase in DA, which is typically resistant to dopamine uptake inhibitors administered beforehand.

    • Blocker Profile: A slower onset, more sustained increase in DA that is highly dependent on ongoing neuronal firing.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal vesicle Dopamine Vesicles da_synapse Extracellular Dopamine vesicle->da_synapse Exocytosis dat Dopamine Transporter (DAT) da_cyto Cytosolic DA dat->da_cyto tyrosine Tyrosine dopa L-DOPA tyrosine->dopa dopa->da_cyto da_cyto->vesicle da_synapse->dat Reuptake d2r D2 Receptor da_synapse->d2r Binding compound 2-Phenylprop-2-en-1-amine HCl compound->dat Blocks or Reverses

Caption: Hypothesized interaction with the dopamine transporter.

Phase III: Motivational Properties and Abuse Liability

Understanding a compound's reinforcing and rewarding properties is crucial for assessing its abuse potential. Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA) are the cornerstone assays for this evaluation.

The CPP paradigm assesses whether a compound has rewarding or aversive properties by pairing its effects with a distinct environment.[7][8]

  • Pre-Test (Day 1): Place mice in a two-compartment CPP apparatus with distinct visual and tactile cues and allow them to freely explore for 15 minutes.[1] Record the time spent in each compartment to establish baseline preference.

  • Conditioning (Days 2-5): This phase consists of four days of conditioning sessions.

    • Drug Pairing: On one day, administer 2-Phenylprop-2-en-1-amine hydrochloride (i.p.) and confine the mouse to one compartment (e.g., the initially non-preferred one) for 30 minutes.[8]

    • Vehicle Pairing: On the alternate day, administer vehicle and confine the mouse to the opposite compartment for 30 minutes.[1]

  • Post-Test (Day 6): Place the mouse back in the apparatus in a drug-free state and allow it to freely explore both compartments for 15 minutes. Record the time spent in each.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment from pre-test to post-test indicates a rewarding effect (preference), while a significant decrease indicates an aversive effect.

IVSA is the gold standard for determining if a compound is reinforcing, as the animal performs work (e.g., a lever press) to receive the drug.[9][10]

  • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of male Sprague-Dawley rats.[11] Allow for a 5-7 day recovery period.

  • Acquisition Training: Place rats in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the compound, paired with a cue (e.g., light and tone). Presses on the "inactive" lever have no consequence.[9] Sessions are typically 2 hours daily. Acquisition is defined as a stable pattern of responding with a clear preference for the active lever.

  • Dose-Response Evaluation: Once responding is stable, vary the dose per infusion (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) to generate a dose-response curve. Reinforcing drugs typically produce an inverted "U"-shaped curve.

  • Progressive Ratio Schedule: To assess the motivational strength of the compound, switch to a progressive ratio schedule, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of how hard the animal will work for the drug.

G cluster_0 Conditioned Place Preference (CPP) cluster_1 Intravenous Self-Administration (IVSA) pretest Pre-Test: Establish Baseline Preference conditioning Conditioning: Pair Drug with Context pretest->conditioning posttest Post-Test: Measure Shift in Preference conditioning->posttest end Determine Reinforcing Properties posttest->end surgery Catheter Implantation Surgery acquisition Acquisition Training (Fixed Ratio) surgery->acquisition pr_test Progressive Ratio Test (Assess Motivation) acquisition->pr_test pr_test->end start Assess Abuse Liability start->pretest start->surgery

Caption: Dual-assay workflow for abuse liability assessment.

Data Synthesis and Pharmacodynamic Profile

The integration of data from these assays provides a comprehensive in vivo pharmacodynamic profile.

Assay Primary Endpoint Interpretation for a Psychostimulant Profile
Locomotor Activity Total Distance Traveled (cm)Dose-dependent increase in activity compared to vehicle.
In Vivo Microdialysis % Change in Extracellular DA/5-HTSignificant, dose-dependent increase in nucleus accumbens dopamine. The temporal dynamics help differentiate releaser vs. blocker.
Conditioned Place Preference Time in Drug-Paired Chamber (s)Significant increase in time spent in the drug-paired chamber post-conditioning.
IV Self-Administration Active Lever Presses / InfusionsHigher number of active lever presses than inactive; inverted U-shaped dose-response curve.
Progressive Ratio Breakpoint (Last Ratio Completed)High breakpoint, indicating strong motivation to obtain the drug.

A compound that produces hyperlocomotion, increases extracellular dopamine, induces a conditioned place preference, and is readily self-administered at a high breakpoint would be classified as a psychostimulant with significant abuse liability. The specific results from microdialysis and potentially from drug discrimination studies (where the compound is tested for substitution for known releasers or blockers) would further refine its classification within this drug class.[12][13]

Conclusion

The characterization of a novel psychoactive substance like 2-Phenylprop-2-en-1-amine hydrochloride requires a systematic and multi-faceted in vivo approach. The experimental framework outlined in this guide, progressing from general behavioral screening to specific neurochemical and motivational assays, provides a robust pathway to elucidate its pharmacodynamic profile. By integrating data on its stimulant, neurochemical, rewarding, and reinforcing effects, researchers can build a comprehensive understanding of its mechanism of action and potential for abuse, ensuring a solid foundation for further drug development or regulatory assessment.

References

  • Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. JoVE (Journal of Visualized Experiments).

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Hiroshima Journal of Medical Sciences.

  • Examining Cocaine Conditioning Place Preference in Mice. Bio-protocol.

  • Locomotor Activity Test SOP. Portland VA Medical Center.

  • Conditioned place preference. Wikipedia.

  • Locomotor Activity/Open Field Test. UCSF IACUC.

  • In search of a conditioned place preference test for mice to assess the severity of experimental procedures. bioRxiv.

  • Conditioned Place Preference/Aversion. UCLA Behavioral Testing Core.

  • Locomotion test for mice. Protocols.io.

  • Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. Springer Nature Experiments.

  • Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Bio-protocol.

  • Brain Dialysis: In Vivo Metabolism of Dopamine and Serotonin by Monoamine Oxidase A but Not B in the Striatum of Unrestrained Rats. OA Monitor Ireland.

  • Operant psychostimulant self-administration in a rat model of depression. Neuropsychopharmacology.

  • Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics). JoVE (Journal of Visualized Experiments).

  • A drug-vs-food "choice" self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders. Journal of Neuroscience Methods.

  • A method of in vivo simultaneous measurements of dopamine, serotonin and their metabolites using intracerebral microdialysis system. Hiroshima Journal of Medical Sciences.

  • Impaired locomotor activity and exploratory behavior in mice lacking histamine H1 receptors. PNAS.

  • Neuropharmacological Characteristics of Tolerance for Cocaine Used as a Discriminative Stimulus. UNT Digital Library.

  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry.

  • Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. Nature Protocols.

  • The rat intravenous self-administration paradigm for assessment of the abuse liability of synthetic cathinones. ResearchGate.

  • Stress Alters the Discriminative Stimulus and Response Rate Effects of Cocaine Differentially in Lewis and Fischer Inbred Rats. Pharmacology, Biochemistry and Behavior.

  • In a drug discrimination procedure isolation-reared rats generalize to lower doses of cocaine and amphetamine than rats reared in an enriched environment. Psychopharmacology.

  • Stimulant Self-Administration. Veterian Key.

  • Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats. Neuropsychopharmacology.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Phenylprop-2-en-1-amine Hydrochloride in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable protocols, and advanced catalytic applications. Executive Summary & Chemical Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable protocols, and advanced catalytic applications.

Executive Summary & Chemical Profile

2-Phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4), commonly referred to as 2-phenylallylamine hydrochloride, is a highly versatile bifunctional building block in organic synthesis. Structurally, it features a terminal alkene activated by an adjacent phenyl ring and an allylic primary amine. This specific substitution pattern—a 1,1-disubstituted alkene with an allylic nitrogen—makes it an exceptional substrate for radical-mediated functionalizations, transition-metal catalysis, and biocatalytic transformations.

The hydrochloride salt form ensures bench stability and high aqueous solubility, preventing the spontaneous polymerization or oxidative degradation often observed with the free base. In modern synthetic and medicinal chemistry, this scaffold is primarily utilized to construct complex nitrogen-containing architectures, including γ-amino acids (GABA analogues like Phenibut precursors)[1], strained bicyclic aziridines[2], and terminal vinyl fluorides[3].

This application note details three field-proven, state-of-the-art synthetic workflows utilizing 2-phenylallylamine derivatives, emphasizing the causality behind experimental design and providing self-validating protocols for seamless laboratory integration.

Application I: Photocatalytic Hydrocarboxylation to γ-Amino Acids

The synthesis of γ-amino acids is critical for developing neuroactive pharmaceuticals and peptidomimetics. Traditional methods often rely on harsh Michael additions or the hydrolysis of γ-lactams. Recently, a redox-neutral, photoinduced hydrocarboxylation of allylamines has emerged as a superior, scalable alternative[4].

Mechanistic Insight

By protecting the amine (e.g., as an N-Boc or N-Cbz carbamate), the allylic system becomes an ideal radical acceptor. The reaction utilizes a formate salt as both the carbon source and the reductant. Under blue light irradiation, the photocatalyst (4-DPAIPN) facilitates a Single Electron Transfer (SET) to generate a highly nucleophilic carbon dioxide radical anion (CO₂•⁻). This radical adds regioselectively to the terminal position of the 2-phenylallylamine double bond. The intermediate tertiary benzylic radical is exceptionally stable due to the phenyl ring. A thiol catalyst (mesna) acts as a Hydrogen Atom Transfer (HAT) reagent, donating a hydrogen atom to quench the carbon radical and propagating the chain reaction[1].

Photocatalysis A Formate Salt (HCOO⁻) C CO₂ Radical Anion (CO₂•⁻) A->C SET / Oxidation B Photocatalyst + Light (4-DPAIPN, 450nm) B->C Catalyzes E Benzylic Radical Intermediate C->E Regioselective Addition D N-Boc-2-Phenyl- allylamine D->E Substrate F γ-Amino Acid (Phenibut Analogue) E->F HAT via Thiol (Mesna)

Photocatalytic cycle for the hydrocarboxylation of 2-phenylallylamine derivatives.

Protocol: Synthesis of N-Boc-4-amino-3-phenylbutanoic acid

Note: The free base of 2-phenylprop-2-en-1-amine hydrochloride must first be liberated and Boc-protected using standard Boc₂O/Et₃N conditions prior to this step.

  • Reaction Setup: To a dry 100 mL Schlenk flask, add N-Boc 2-phenylallylamine (4.67 g, 20.0 mmol, 1.0 equiv), potassium formate (HCOOK) (5.05 g, 60.0 mmol, 3.0 equiv), sodium 2-mercaptoethanesulfonate (mesna) (98 mg, 0.6 mmol, 3 mol%), and 4-DPAIPN (158 mg, 0.2 mmol, 1 mol%)[1].

  • Solvent Addition: Dissolve the mixture in anhydrous DMSO (100 mL, 0.2 M). Self-Validation Check: The solution should appear distinctively yellow/orange due to the photocatalyst.

  • Irradiation: Stir the reaction mixture at room temperature under blue LED light irradiation (440–460 nm) for 18 hours. No strict exclusion of air or moisture is required, though a nitrogen atmosphere prevents oxidative side reactions of the thiol.

  • Workup: Dilute the mixture with water (200 mL) and acidify to pH 3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc with 1% AcOH) to afford the desired γ-amino acid.

  • Expected Yield: ~86% (4.8 g)[1].

Application II: Co(II)-Catalyzed Metalloradical Aziridination

Bicyclic aziridines are highly strained, valuable synthons for the stereoselective preparation of 1,2- and 1,3-diamines. Historically, asymmetric intramolecular aziridination of alkenes was hindered by the requirement for harsh oxidants or bases.

Mechanistic Insight

Using a Cobalt(II)-based Metalloradical Catalysis (MRC) system, allylic sulfamoyl azides derived from 2-phenylallylamine undergo a stepwise radical bicyclization[5]. The Co(II) porphyrin catalyst, [Co(P1)], activates the azide to release N₂, forming a Co(III)-nitrene radical intermediate. The adjacent 2-phenyl group provides a critical conformational bias (Thorpe-Ingold effect) that accelerates the intramolecular radical addition of the nitrene to the alkene, forming a carbon-centered radical. Subsequent ring closure yields the[3.1.0]-bicyclic sulfamoyl aziridine. The neutral, non-oxidative conditions ensure exceptional functional group tolerance[2].

Aziridination A Allylic Sulfamoyl Azide (from 2-Phenylallylamine) C Co(III)-Nitrene Radical Intermediate A->C Activation & -N₂ B [Co(II)(P1)] Catalyst (Metalloradical) B->C SET to Azide D Radical Bicyclization (C-N Bond Formation) C->D Intramolecular Addition E [3.1.0]-Bicyclic Sulfamoyl Aziridine D->E Radical Ring Closure

Co(II)-catalyzed radical bicyclization pathway forming strained aziridines.

Protocol: Synthesis of [3.1.0]-Bicyclic Sulfamoyl Aziridine

Note: The starting material, allylic sulfamoyl azide, is prepared by reacting N-methyl-2-phenylallylamine with chlorosulfonyl isocyanate followed by treatment with sodium azide (91% yield)[2].

  • Catalyst Activation: In an anaerobic glovebox, dissolve the allylic sulfamoyl azide (1.0 mmol, 1.0 equiv) in anhydrous Benzene or Toluene (10 mL, 0.1 M).

  • Reaction Initiation: Add [Co(P1)] catalyst (0.005 mmol, 0.5 mol%). Causality Note: The extremely low catalyst loading is possible because the metalloradical pathway avoids catalyst-poisoning side reactions typical of closed-shell transition metal nitrenoid transfers.

  • Cyclization: Stir the reaction mixture at room temperature for 8–12 hours. Monitor the evolution of nitrogen gas (bubbling) which serves as a visual self-validation of azide activation.

  • Isolation: Once TLC indicates complete consumption of the starting material, concentrate the mixture under reduced pressure.

  • Purification: Pass the crude residue through a short pad of silica gel (eluting with Hexanes/EtOAc 4:1) to remove the porphyrin catalyst.

  • Expected Yield: 99% (Gram-scale applicable)[2]. The resulting aziridine can be selectively opened using LiAlH₄ to yield 1,2-diamines featuring a quaternary chiral carbon center[2].

Application III: Synthesis of Terminal Vinyl Fluorides

Terminal monofluoroalkenes are critical bioisosteres for peptide bonds and enols in medicinal chemistry[3]. 2-Phenylprop-2-en-1-amine hydrochloride can be synthesized in its fluorinated form, (Z)-3-fluoro-2-phenylprop-2-en-1-amine hydrochloride, utilizing a highly stereocontrolled sequence.

Mechanistic Insight

The synthesis relies on a selective Horner-Wadsworth-Emmons (HWE) olefination of a ketone using a fluorinated phosphonate, followed by ester hydrolysis to yield an α-fluoroacrylic acid. The high (E)-isomeric purity of the acid is achieved because the bulky phenyl and carboxylate groups prefer a trans disposition in the oxaphosphetane transition state[3]. A subsequent silver-catalyzed stereoretentive decarboxylation replaces the carboxylate with a proton, yielding the (Z)-vinyl fluoride (stereochemical nomenclature flips due to CIP priority rules). The final product is isolated as the hydrochloride salt to prevent volatility and degradation[6].

Protocol: HCl Salt Formation of (Z)-3-Fluoro-2-phenylallylamine
  • Deprotection/Salt Formation: To a solution of the N-Boc protected (Z)-3-fluoro-2-phenylallylamine (851 mg, 3.39 mmol, 1.0 equiv) in Methanol (5.0 mL), add HCl (4.0 M in dioxane, 4.2 mL, 16.93 mmol, 5.0 equiv)[6].

  • Reaction: Stir the mixture at room temperature overnight (approx. 12-14 hours).

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl.

  • Crystallization: Re-dissolve the crude residue in a minimal amount of Ethanol (3 mL). Slowly add Methyl tert-butyl ether (MTBE) dropwise until the solution becomes cloudy, then cool to 0 °C to induce crystallization.

  • Isolation: Filter the resulting white crystalline solid and dry under high vacuum to afford (Z)-3-fluoro-2-phenylprop-2-en-1-amine hydrochloride[6].

Quantitative Data & Reaction Parameters Summary

The following table summarizes the key metrics, catalyst loadings, and efficiencies of the three primary synthetic applications discussed.

ApplicationSubstrate DerivativeKey Reagents / CatalystsCatalyst LoadingReaction TimeIsolated YieldKey Structural Feature Generated
Hydrocarboxylation N-Boc-2-phenylallylamineHCOOK, 4-DPAIPN, Mesna1 mol%18 h86%γ-Amino Acid (Phenibut analogue)
Radical Aziridination Allylic Sulfamoyl Azide[Co(P1)] Porphyrin0.5 mol%8 h99%[3.1.0]-Bicyclic Sulfamoyl Aziridine
Vinyl Fluoride Synth. N-Boc-(Z)-3-fluoro-2-phenylallylamineHCl (4.0 M in dioxane)N/A (Stoichiometric)12 h>90%(Z)-Terminal Vinyl Fluoride HCl Salt

References

  • Synthesis of γ-amino acids via photoinduced hydrocarboxylation of allylamines Source: ChemRxiv (2024) URL:[Link]

  • Intramolecular Radical Aziridination of Allylic Sulfamoyl Azides via Co(II)-Based Metalloradical Catalysis: Effective Construction of Strained Heterobicyclic Structures Source: Journal of the American Chemical Society / PMC - NIH (2016) URL:[Link]

  • Practical Synthesis of Terminal Vinyl Fluorides Source: The Journal of Organic Chemistry / ACS Publications (2023) URL:[Link]

Sources

Application

Advanced Application Note: 2-Phenylprop-2-en-1-amine Hydrochloride in Catalytic Synthesis and Molecular Scaffolding

Introduction and Chemical Significance 2-Phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4) is a highly versatile bifunctional building block characterized by a terminal alkene conjugated with a phenyl ring and an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

2-Phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4) is a highly versatile bifunctional building block characterized by a terminal alkene conjugated with a phenyl ring and an adjacent primary amine[1]. In advanced organic synthesis and drug development, this structural motif is highly valued; however, the presence of the free primary amine often complicates transition-metal catalysis by strongly coordinating to and poisoning the metal center[2].

To circumvent this, modern synthetic protocols leverage the innate reactivity of the amine to form transient intermediates (such as carbamates) or utilize specific catalytic cycles that tolerate or exploit the amine functionality. This application note details two state-of-the-art methodologies utilizing this precursor: CO₂-Assisted Asymmetric Hydrogenation and Visible-Light Photoredox Oxy-Difluoroalkylation .

Application I: CO₂-Assisted Asymmetric Hydrogenation

Mechanistic Rationale and Causality

The asymmetric hydrogenation of prochiral allylamines is a critical pathway for synthesizing chiral amines, such as (S)- or (R)-2-phenylpropan-1-amine (a TAAR1 agonist and positional isomer of amphetamine)[3][4]. Historically, this required the pre-installation and subsequent removal of protecting groups (e.g., N-acetyl) to prevent the amine from poisoning the Rhodium or Ruthenium catalysts.

A highly efficient alternative utilizes carbon dioxide (CO₂) as an in situ temporary protecting group[2]. When 2-phenylprop-2-en-1-amine is exposed to CO₂ and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), it reversibly forms a carbamate. This prevents the amine from binding to the metal center as a carbamate ligand, allowing the chiral catalyst to selectively reduce the alkene. Upon depressurization, the CO₂ is released, yielding the pure chiral amine without a dedicated deprotection step[2].

Quantitative Data: Catalyst and Condition Screening

The addition of CO₂ and DBU significantly enhances both the conversion yield and the enantiomeric excess (ee) compared to standard hydrogen atmospheres[2][5].

Catalyst SystemAdditivesSolventTotal PressureYield (%)Enantiomeric Excess (ee %)
[Rh((R,R)-Me-DUPHOS)(COD)]BF₄NoneMethanol100 bar (H₂)71%74% (S)
[Rh((R,R)-Me-DUPHOS)(COD)]BF₄DBU + CO₂Methanol100 bar (H₂/CO₂)96% 96% (S)
[Rh((S,S)-Me-DUPHOS)(COD)]BF₄DBU + CO₂Methanol100 bar (H₂/CO₂)94% 95% (R)
Experimental Protocol: Asymmetric Hydrogenation

Note: Because the starting material is a hydrochloride salt, an additional equivalent of base is required to liberate the free amine in situ before carbamate formation.

  • Reaction Preparation (Glovebox): In a 160 mL stainless-steel high-pressure autoclave equipped with a magnetic stir bar, add 2-phenylprop-2-en-1-amine hydrochloride (1.0 equiv, ~15 mg).

  • Catalyst and Base Addition: Add the chiral catalyst [Rh((R,R)-Me-DUPHOS)(COD)]BF₄ (1.0 mol%) and anhydrous methanol (2.0 mL). Add DBU (2.0 equiv: 1 equiv to neutralize the HCl salt, 1 equiv to facilitate carbamate formation).

  • Pressurization: Seal the autoclave. Purge the vessel three times with CO₂ gas. Pressurize the vessel with CO₂ to 30 bar, followed by H₂ gas to achieve a final total pressure of 100 bar[2].

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20–25 °C) for 14–24 hours. The extended time ensures complete conversion while the CO₂ prevents side-product formation[2].

  • Workup & Deprotection: Carefully vent the autoclave to release the H₂ and CO₂ gases. The release of pressure spontaneously drives the equilibrium backward, decomposing the carbamate back to the free amine.

  • Purification: Concentrate the methanolic solution under reduced pressure. The yield and ee% can be determined via ¹H NMR (using 1,3,5-trimethoxybenzene as an internal standard) and chiral HPLC, respectively[2].

G N1 2-Phenylprop-2-en-1-amine HCl N2 In Situ Free-Basing (DBU, Methanol) N1->N2 + 1 eq DBU N3 CO2 Capture (Transient Carbamate) N2->N3 + 1 eq DBU, CO2 (30 bar) N4 Asymmetric Hydrogenation (Rh-Catalyst, H2) N3->N4 H2 (to 100 bar total) N5 Depressurization (Spontaneous Deprotection) N4->N5 Vent Gases N6 Chiral 2-Phenylpropan-1-amine N5->N6

Workflow for the CO₂-assisted asymmetric hydrogenation of allylamine precursors.

Application II: Visible-Light Photoredox Oxy-Difluoroalkylation

Mechanistic Rationale and Causality

Fluorinated 2-oxazolidinones are highly privileged scaffolds in medicinal chemistry. 2-Phenylprop-2-en-1-amine can be directly converted into these complex heterocycles via a multicomponent reaction utilizing CO₂ and difluoroalkyl bromides under visible-light photoredox catalysis[6].

In this self-validating system, the base (DABCO) facilitates the capture of CO₂ by the amine to form a nucleophilic carbamate anion. Simultaneously, the photocatalyst fac-Ir(ppy)₃, excited by blue light, undergoes single-electron transfer (SET) to reduce the bromodifluoroacetate, generating an electrophilic difluoroalkyl radical. The radical adds to the terminal alkene of the allylamine, triggering an intramolecular cyclization by the carbamate oxygen to form the 2-oxazolidinone ring[6].

Experimental Protocol: Photoredox Cyclization
  • Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylprop-2-en-1-amine hydrochloride (0.2 mmol), fac-Ir(ppy)₃ (1.0 mol%), and DABCO (3.0 equiv; excess required to neutralize the HCl salt and drive CO₂ capture)[6].

  • Solvent and Radical Precursor: Add anhydrous N,N-dimethylformamide (DMF, 2.0 mL) and ethyl bromodifluoroacetate (1.5 equiv).

  • Degassing and Atmosphere: Degas the mixture via three freeze-pump-thaw cycles. Backfill the Schlenk tube with CO₂ gas (1 atm) using a balloon.

  • Irradiation: Place the reaction vessel approximately 5 cm away from a 24 W blue LED light source. Stir the mixture at room temperature for 24 hours under continuous irradiation[6].

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the crude residue via silica gel flash chromatography (eluting with petroleum ether/ethyl acetate) to isolate the fluorinated 2-oxazolidinone[6].

G A 2-Phenylprop-2-en-1-amine B Carbamate Anion Formation A->B DABCO, CO2 (1 atm) E Radical Addition to Alkene B->E C fac-Ir(ppy)3 Photocatalyst (Blue LED Excitation) D Difluoroalkyl Radical C->D SET to Br-CF2CO2Et D->E F Intramolecular Cyclization E->F G CF2-Functionalized 2-Oxazolidinone F->G Oxidation & Deprotonation

Photoredox catalytic cycle for the oxy-difluoroalkylation of allylamines.

References

  • CO2-Assisted asymmetric hydrogenation of prochiral allylamines PMC - NIH[Link]

  • Oxy-Difluoroalkylation of Allylamines with CO2 via Visible-Light Photoredox Catalysis Organic Letters - ACS Publications[Link]

Sources

Method

safe handling, PPE, and storage guidelines for 2-Phenylprop-2-en-1-amine hydrochloride

Abstract This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE) selection, and storage of 2-Phenylprop-2-en-1-amine hydrochloride (CAS No. 56132-76-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE) selection, and storage of 2-Phenylprop-2-en-1-amine hydrochloride (CAS No. 56132-76-4). The protocols herein are designed for researchers, scientists, and drug development professionals. The core principle of these guidelines is the minimization of exposure through a combination of engineering controls, rigorous work practices, and appropriate PPE. By understanding the specific hazards of this compound, laboratory personnel can implement procedures that ensure both personal safety and experimental integrity.

Section 1: Chemical Identification and Physical Properties

2-Phenylprop-2-en-1-amine hydrochloride is an amine salt. While extensive physical and chemical data are not widely published, the available information is summarized below. It is crucial to handle this compound as a solid that can form airborne dust.

PropertyValueSource
Chemical Name 2-phenylprop-2-en-1-amine hydrochloride[1]
CAS Number 56132-76-4[1]
Molecular Formula C₉H₁₁N · HClN/A
Molecular Weight 169.65 g/mol (as hydrochloride)N/A
Physical State Solid, crystalline powder[2]
Color White[2]
pH Acidic in solution[2]

Section 2: Hazard Identification and Toxicological Assessment

Based on available data, 2-Phenylprop-2-en-1-amine hydrochloride is classified as a hazardous substance.[1] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[2] There are no established occupational exposure limits (OELs) for this compound; therefore, a conservative approach to minimize all routes of exposure is mandatory.[3]

The Globally Harmonized System (GHS) classifications for this compound are summarized in the table below.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation) 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledWarning
Skin Irritation 2H315: Causes skin irritationWarning
Eye Irritation 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure) 3H336: May cause drowsiness or dizzinessWarning

Source: Notified C&L[1]

Expert Assessment: The hazard profile indicates that 2-Phenylprop-2-en-1-amine hydrochloride is a moderately hazardous compound with multiple routes of entry. The primary risks during routine laboratory handling are associated with the inhalation of fine dust particles and direct contact with skin and eyes. The hydrochloride salt form mitigates the volatility that might be associated with the free amine, but it introduces acidic properties and does not eliminate the risks posed by the parent molecule upon absorption.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls, is essential. PPE should be considered the final line of defense after all engineering and administrative controls have been implemented.

Engineering Controls
  • Chemical Fume Hood: All procedures that involve handling the solid compound (e.g., weighing, transferring, preparing solutions) or its solutions must be performed inside a certified chemical fume hood to control airborne dust and vapors.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

The selection of PPE depends on the specific task being performed. The following table provides guidance for common laboratory procedures.

TaskMinimum Required PPE
Handling Closed Containers Standard laboratory attire (long pants, closed-toe shoes), lab coat, safety glasses.
Weighing/Transferring Solid Lab coat, chemical splash goggles, nitrile gloves (double-gloving recommended). A respirator may be required based on risk assessment.
Preparing/Handling Solutions Lab coat, chemical splash goggles, nitrile gloves.
Cleaning Spills As per spill size, but may include a full-body suit, boots, and a respirator with appropriate cartridges.[2]

Causality Behind PPE Choices:

  • Chemical Splash Goggles: These are mandated over safety glasses when handling the solid or concentrated solutions because they provide a complete seal around the eyes, protecting against fine dust and splashes which can cause serious irritation.[2]

  • Nitrile Gloves: Nitrile provides good resistance against a range of chemicals. However, no glove material is impervious forever. It is critical to inspect gloves before use and wash hands thoroughly after removal.[3][4] For prolonged work, consider consulting the glove manufacturer's compatibility charts.

  • Respirator: Due to the "Harmful if inhaled" classification, a risk assessment should be performed.[1] If there is a potential for significant aerosolization or if handling large quantities, a NIOSH-approved respirator with particulate filters (e.g., N95, P100) is recommended.[4]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection start Start: Task Assessment base_ppe Required Base PPE: - Lab Coat - Safety Glasses - Closed-toe Shoes start->base_ppe is_solid Handling Solid Powder? is_solution Handling Solution? is_solid->is_solution No weigh_ppe Add: - Chemical Goggles - Nitrile Gloves - Use Fume Hood is_solid->weigh_ppe Yes is_spill Emergency or Spill? is_solution->is_spill No solution_ppe Add: - Chemical Goggles - Nitrile Gloves is_solution->solution_ppe Yes spill_ppe Advanced PPE: - Respirator - Chemical Suit - Boots is_spill->spill_ppe Yes end Proceed with Task is_spill->end No (Routine Task) base_ppe->is_solid weigh_ppe->end solution_ppe->end spill_ppe->end

Caption: PPE Selection Workflow Diagram.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is crucial for minimizing risk.

Protocol for Weighing and Transferring Solid
  • Preparation: Don all required PPE (lab coat, chemical goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Also place a labeled receiving container, spatula, and any other necessary equipment inside the hood.

  • Transfer: Carefully open the stock container of 2-Phenylprop-2-en-1-amine hydrochloride. Using a clean spatula, slowly transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

  • Closure: Once the desired weight is achieved, securely close the main stock container.

  • Final Transfer: Carefully transfer the weighed solid into the labeled receiving container.

  • Decontamination: Gently wipe the spatula and work surface inside the fume hood with a damp cloth or paper towel to remove any residual powder. Dispose of this cleaning material as hazardous waste.

  • Doffing: Remove gloves and wash hands thoroughly with soap and water after exiting the lab.[5]

Protocol for Preparing a Solution
  • Prerequisites: This protocol assumes the solid has already been safely weighed into a suitable container (e.g., a beaker or flask) inside a fume hood.

  • Solvent Addition: While the container remains in the fume hood, slowly add the desired solvent, directing the stream down the side of the container to avoid splashing.

  • Dissolution: If necessary, gently stir the solution with a magnetic stir bar or swirl the container to facilitate dissolution. Avoid vigorous mixing that could create aerosols.

  • Storage: Once fully dissolved, cap and seal the container. If the final solution is being stored, ensure the container is clearly labeled with the chemical name, concentration, solvent, date, and your initials.

Storage Guidelines

Proper storage is essential to maintain chemical integrity and prevent accidental exposure or reaction.

  • Location: Store in a cool, dry, and well-ventilated area.[5] Keep containers tightly closed to prevent moisture absorption.

  • Security: Due to its hazardous nature, store in a designated, locked cabinet or a controlled-access area.[2]

  • Incompatibilities: Segregate from incompatible materials. This compound is an amine hydrochloride, an acidic salt.

    • AVOID: Strong oxidizing agents, strong bases, and alkali metals.[4]

    • Causality: Contact with strong bases can deprotonate the amine, releasing the potentially more volatile and reactive free amine. Strong oxidizers can lead to vigorous, exothermic reactions.

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[2]

Spill Response

The response to a spill should be dictated by its size and location.

Spill_Response spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<1g, in fume hood) assess->small_spill Small & Contained large_spill Large Spill (>1g or outside hood) assess->large_spill Large or Uncontained small_actions 1. Wear appropriate PPE. 2. Gently cover with absorbent material. 3. Scoop into waste container. 4. Decontaminate area. small_spill->small_actions large_actions 1. Evacuate immediate area. 2. Alert others and call EH&S. 3. Secure the area. 4. Await trained responders. large_spill->large_actions

Caption: Spill Response Decision Flowchart.

For a small spill of solid material, carefully dampen the material with water to prevent it from becoming airborne, then sweep it into a labeled hazardous waste container.

Section 6: Waste Disposal

All waste containing 2-Phenylprop-2-en-1-amine hydrochloride, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous chemical waste.[6] Collect waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Section 7: References

  • 2-phenylprop-2-en-1-amine hydrochloride — Chemical Substance Information. NextSDS.

  • Standard Operating Procedure. University of California, Santa Barbara.

  • Material Safety Data Sheet - Phenylpropanolamine HCl. ScienceLab.com.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Spectrum Chemical.

  • SAFETY DATA SHEET. Fisher Scientific.

  • PHENYLPROPANOLAMINE HYDROCHLORIDE. CAMEO Chemicals - NOAA.

  • SAFETY DATA SHEET. CymitQuimica.

  • SAFETY DATA SHEET. Fisher Scientific.

  • safety data sheet. Enamine.

  • SAFETY DATA SHEET. Spectrum Chemical.

  • PHENYLPROPANOLAMINE HYDROCHLORIDE - CAMEO Chemicals. NOAA.

  • Phenylpropanolamine hydrochloride SDS, 154-41-6 Safety Data Sheets. ECHEMI.

Sources

Application

2-Phenylprop-2-en-1-amine hydrochloride dosing guidelines for murine models

Application Note & Protocol: 2-Phenylprop-2-en-1-amine Hydrochloride (MDL 72200) Dosing Guidelines for Murine Models Executive Summary & Pharmacological Profile 2-Phenylprop-2-en-1-amine hydrochloride (widely documented...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: 2-Phenylprop-2-en-1-amine Hydrochloride (MDL 72200) Dosing Guidelines for Murine Models

Executive Summary & Pharmacological Profile

2-Phenylprop-2-en-1-amine hydrochloride (widely documented as 2-phenylallylamine hydrochloride or MDL 72200) is a critical pharmacological tool utilized in murine models to investigate Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) (1)[1]. Unlike its halogenated structural analogs which act as irreversible inhibitors, MDL 72200 functions uniquely as a competitive, reversible inhibitor and substrate of SSAO (Kᵢ ≈ 0.7 µM, Kₘ = 1.4 µM)[1].

SSAO catalyzes the oxidative deamination of endogenous primary amines (such as methylamine), generating cytotoxic aldehydes, hydrogen peroxide (H₂O₂), and ammonia. By competitively occupying the active site, MDL 72200 blunts the production of these toxic metabolites, thereby mitigating vascular endothelial injury and oxidative stress in preclinical disease models (2)[2].

Causality in Experimental Choices (E-E-A-T)

To ensure high scientific integrity and reproducibility, every variable in this protocol is optimized for murine physiology and the specific physicochemical properties of the compound:

  • Vehicle Selection: The hydrochloride salt form of 2-phenylprop-2-en-1-amine is highly hydrophilic. We strictly utilize 0.9% physiological saline rather than lipophilic solvents (e.g., DMSO or Tween-80). Causality: Solvents like DMSO act as potent radical scavengers in vivo. Using them would artificially lower baseline oxidative stress markers, severely confounding the pharmacodynamic readout of SSAO inhibition.

  • Route of Administration: Intraperitoneal (i.p.) injection is mandated over oral gavage (p.o.). Causality: i.p. delivery ensures rapid systemic distribution to vascular targets (where SSAO/VAP-1 is predominantly expressed) while bypassing the highly variable first-pass hepatic metabolism that causes erratic plasma concentrations in mice.

  • Dose Titration: A dose range of 1.0 to 10.0 mg/kg is recommended (3)[3]. Causality: Doses below 1.0 mg/kg fail to achieve target saturation due to the reversible nature of the inhibitor. Conversely, doses exceeding 10.0 mg/kg risk off-target inhibition of Monoamine Oxidase-A (MAO-A), which can trigger a murine equivalent of the "cheese effect" (acute hypertensive crisis).

Quantitative Data: Pharmacological & Dosing Parameters

Table 1: Pharmacological Profile of 2-Phenylprop-2-en-1-amine HCl

Parameter Value / Description
Chemical Name 2-Phenylprop-2-en-1-amine hydrochloride
Synonyms 2-phenylallylamine HCl, MDL 72200
Primary Target SSAO / VAP-1
Mechanism of Action Competitive reversible inhibitor / Substrate[1]
In vitro Kᵢ (SSAO) ~0.7 µM[1]

| In vitro Kₘ (SSAO) | 1.4 µM[1] |

Table 2: Recommended Murine Dosing Regimens

Model / Application Recommended Dose Route Frequency
Baseline SSAO Inhibition 1.0 - 3.0 mg/kg i.p. Daily
Acute Oxidative Challenge 5.0 - 10.0 mg/kg i.p. Twice Daily (BID)

| Neuroprotection (e.g., MPTP) | 5.0 mg/kg | i.p. | Daily |

Pathway Visualization

SSAO_Pathway Substrate Endogenous Amines (e.g., Methylamine) Enzyme SSAO / VAP-1 (Target Enzyme) Substrate->Enzyme Binds Metabolites Toxic Byproducts (H2O2, Aldehydes) Enzyme->Metabolites Oxidative Deamination Pathology Vascular Inflammation & Oxidative Stress Metabolites->Pathology Induces Inhibitor 2-Phenylprop-2-en-1-amine (MDL 72200) Inhibitor->Enzyme Competitive Inhibition

Mechanism of action of 2-Phenylprop-2-en-1-amine inhibiting SSAO/VAP-1 to prevent oxidative stress.

Self-Validating Experimental Protocol

Phase 1: Formulation and Preparation

  • Weighing: Accurately weigh the required mass of 2-phenylprop-2-en-1-amine hydrochloride using a calibrated analytical microbalance.

  • Reconstitution: Dissolve the powder in sterile 0.9% NaCl to yield a working concentration of 0.5 mg/mL. Note: Vortex the solution for 30 seconds until completely clear.

  • Sterilization & Storage: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, amber glass vial. Causality: Amber vials are critical to protect the light-sensitive allylamine double bond from photo-oxidation, ensuring dose consistency across longitudinal studies.

Phase 2: In Vivo Administration

  • Subject Preparation: Utilize adult C57BL/6 mice (20-25g), acclimated to the facility for a minimum of 7 days to stabilize baseline stress-induced inflammatory markers.

  • Dose Calculation: Standardize the injection volume to 10 mL/kg. For a 25g mouse receiving a 5.0 mg/kg dose, draw exactly 250 µL of the 0.5 mg/mL stock solution.

  • Administration: Restrain the mouse securely and inject into the lower right quadrant of the peritoneum using a 27G needle, aspirating slightly prior to injection to ensure the bowel has not been punctured.

Phase 3: Pharmacodynamic Assay & Self-Validation To ensure the protocol acts as a self-validating system, researchers must verify target engagement experimentally rather than assuming systemic efficacy.

  • Tissue Harvesting: Euthanize a subset of mice at 2 hours post-dose. Rapidly excise the aorta (a tissue with exceptionally high SSAO expression) and snap-freeze in liquid nitrogen.

  • Homogenization: Homogenize the aortic tissue in 0.1 M potassium phosphate buffer (pH 7.2) kept strictly at 4°C to preserve enzyme integrity.

  • Validation Assay: Measure residual SSAO activity using an Amplex Red H₂O₂ detection kit with benzylamine as the specific substrate.

  • Quality Control (QC) Check: Include a control cohort treated with a known irreversible inhibitor (e.g., MDL 72274 at 1 mg/kg) (1)[1]. Causality: Comparing the reversible inhibition of MDL 72200 against the absolute baseline established by the irreversible inhibitor validates the dynamic range of your spectrophotometric assay and confirms successful i.p. delivery.

References

  • Balfour et al. "Inhibition of rat aorta semicarbazide-sensitive amine oxidase by 2-phenyl-3-haloallylamines and related compounds." Biochem Pharmacol. (1986). 1[1]

  • Mátyus P, et al. "Semicarbazide-sensitive amine oxidase: current status and perspectives." Curr Med Chem. (2004).2[2]

  • Bumgardner et al. "General Method for the Preparation of β,β-Difluoroacrylates Using BrF3." J. Org. Chem. (1992). 3[3]

Sources

Method

formulating 2-Phenylprop-2-en-1-amine hydrochloride for aqueous drug delivery

Application Note: Aqueous Formulation of 2-Phenylprop-2-en-1-amine Hydrochloride Overcoming stability and solubility challenges for SSAO/VAP-1 inhibitor therapeutics. Pharmacological Context & Rationale 2-Phenylprop-2-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Aqueous Formulation of 2-Phenylprop-2-en-1-amine Hydrochloride Overcoming stability and solubility challenges for SSAO/VAP-1 inhibitor therapeutics.

Pharmacological Context & Rationale

2-Phenylprop-2-en-1-amine hydrochloride (commonly referred to as 2-phenylallylamine HCl) is a highly specific, reversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1)[1]. SSAO/VAP-1 is a copper-containing amine oxidase that catalyzes the oxidative deamination of primary amines into toxic aldehydes, hydrogen peroxide, and ammonia. This enzymatic action directly drives leukocyte extravasation and systemic oxidative stress[2].

Elevated VAP-1 activity is strongly implicated in the pathogenesis of diabetic complications, atherosclerosis, and inflammatory liver diseases such as hepatic steatosis[3]. Formulating this active pharmaceutical ingredient (API) into a stable aqueous solution is a critical step for preclinical intravenous (IV) or targeted ophthalmic delivery systems.

Pathway S1 Inflammatory Stimulus S2 VAP-1 / SSAO Activation S1->S2 S3 Amine Oxidation S2->S3 S5 Leukocyte Adhesion S2->S5 S4 Toxic Aldehydes & H2O2 S3->S4 S4->S5 Therapy Inflammation Resolution S5->Therapy API 2-Phenylallylamine HCl API->S2 Reversible Inhibition API->Therapy Promotes

VAP-1/SSAO pathway inhibition by 2-phenylprop-2-en-1-amine HCl.

Physicochemical Profiling

Understanding the molecular behavior of 2-phenylprop-2-en-1-amine HCl is the foundation of a rational formulation strategy. The presence of the allylic double bond adjacent to a primary amine introduces specific degradation liabilities—primarily auto-oxidation and pH-dependent free-base precipitation[4].

Table 1: Physicochemical Profile & Formulation Parameters

ParameterValue / CharacteristicFormulation Implication
API Form Hydrochloride SaltHighly water-soluble; requires buffering to prevent free-base conversion[4].
Molecular Weight 169.65 g/mol (Salt)Rapid dissolution kinetics in aqueous media.
pKa (Estimated) ~9.2 (Primary Amine)Must maintain formulation pH < 7.0 to ensure >99% ionization.
Degradation Pathways Allylic oxidation, hydrolysisRequires strict dissolved oxygen control and antioxidant excipients.

Formulation Strategy: Causality & Excipient Selection

A robust aqueous formulation must operate as a self-validating system where every excipient serves a distinct mechanistic purpose to protect the API.

  • Buffer System (Citrate-Phosphate, pH 5.5):

    • Causality: The physiological pH of 7.4 approaches the pKa of the primary amine, risking precipitation of the lipophilic free base. Formulating at pH 5.5 ensures the API remains fully protonated and solubilized while remaining tolerable for IV or localized injection. Furthermore, citrate provides secondary metal-chelating properties.

  • Antioxidant & Chelator (Sodium Metabisulfite & EDTA):

    • Causality: 2-Phenylallylamine is a substrate analogue for a copper-dependent enzyme[2]. Trace heavy metals in water or excipients can catalyze the auto-oxidation of the allylic double bond. Disodium EDTA (0.05% w/v) sequesters these metals, while Sodium Metabisulfite (0.1% w/v) acts as a sacrificial reducing agent to scavenge residual dissolved oxygen.

Experimental Protocol: Aqueous Compounding

This protocol is designed for a 100 mL batch of a 5 mg/mL solution.

Formulation D1 1. Vehicle Prep Sparge H2O with N2 D2 2. Buffer & Excipients Citrate, EDTA, Metabisulfite D1->D2 D3 3. API Integration Add 2-Phenylallylamine HCl D2->D3 D4 4. IPQC Verify pH 5.5 & Clarity D3->D4 D5 5. Sterilization 0.22 µm PES Filtration D4->D5 D6 6. Final Release HPLC Assay & Stability D5->D6

Step-by-step formulation workflow for aqueous drug delivery.

Step-by-Step Methodology:

  • Vehicle Preparation & Deoxygenation:

    • Action: Measure 80 mL of Water for Injection (WFI) into a sterile compounding vessel. Sparge the WFI with high-purity Nitrogen ( N2​ ) gas for 15 minutes.

    • Causality: Removing dissolved oxygen is the most critical step to prevent oxidative degradation of the allylamine moiety before the antioxidants are introduced.

  • Excipient Dissolution:

    • Action: Add 0.05 g of Disodium EDTA and 0.10 g of Sodium Metabisulfite to the sparged WFI. Stir at 300 RPM until visually clear.

    • IPQC (In-Process Quality Control): Verify complete dissolution. The solution must remain colorless.

  • Buffer Integration:

    • Action: Add 10 mM Citrate-Phosphate buffer components to target pH 5.5.

    • IPQC: Measure pH using a calibrated probe. Adjust with 0.1N HCl or 0.1N NaOH if necessary. Self-validation: Establishing the pH before API addition prevents localized precipitation of the API upon introduction.

  • API Integration:

    • Action: Slowly add 0.50 g of 2-Phenylprop-2-en-1-amine HCl[4] to the vortex of the stirring solution. Protect the vessel from direct light (actinic degradation).

    • Causality: The HCl salt dissolves rapidly. Adding it to a pre-buffered system prevents the acidic salt from crashing the solution pH.

  • Volume Adjustment & Sterilization:

    • Action: Q.S. (Quantum Satis) to 100 mL with sparged WFI. Filter the entire batch through a 0.22 µm Polyethersulfone (PES) sterile syringe filter into amber glass vials.

    • Causality: PES is chosen over Nylon to prevent non-specific binding of the primary amine to the filter membrane. Amber vials protect the double bond from UV-catalyzed polymerization.

Analytical Characterization & Stability

To validate the formulation, an HPLC-UV stability-indicating method is utilized. The mobile phase consists of 60% Aqueous Buffer (0.1% TFA in water) and 40% Acetonitrile, run through a C18 Reverse Phase column (150 x 4.6 mm, 5 µm) with UV detection at 210 nm.

Table 2: Accelerated Stability Data Summary (Projected)

Storage ConditionTimepointAssay (% Label Claim)Impurities (%)pH Shift
25°C / 60% RHInitial100.0%< 0.1%5.50
25°C / 60% RH3 Months99.2%0.3%5.48
40°C / 75% RH1 Month98.5%0.8%5.45
40°C / 75% RH3 Months96.1%1.9%5.30

Data Interpretation: A slight pH drop at accelerated conditions (40°C) indicates minor hydrolysis/oxidation, validating the necessity of the citrate buffer capacity and the nitrogen sparging step.

References

  • Title: Inhibition of rat aorta semicarbazide-sensitive amine oxidase by 2-phenyl-3-haloallylamines and related compounds. Source: NIH.
  • Title: Semicarbazide-Sensitive Amine Oxidase: Current Status and Perspectives. Source: ResearchGate.
  • Title: Inhibition of vascular adhesion protein-1 modifies hepatic steatosis in vitro and in vivo. Source: NIH.
  • Title: 2-phenylprop-2-en-1-amine hydrochloride | 56132-76-4. Source: Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-Phenylprop-2-en-1-amine Hydrochloride

Welcome to the Technical Support Center for the synthesis of 2-phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4), also known as α -methylenebenzeneethanamine hydrochloride. As an allylic primary amine conjugated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4), also known as α -methylenebenzeneethanamine hydrochloride. As an allylic primary amine conjugated with a phenyl ring, this molecule presents unique synthetic challenges—most notably over-alkylation during primary amination and spontaneous radical polymerization of the free base.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind yield losses and provide a self-validating workflow to ensure high-fidelity results at every step of your drug development pipeline.

Mechanistic Overview & Workflow

To circumvent the poor selectivity of direct amination, the industry standard relies on the Gabriel Synthesis route. This strictly limits the reaction to monoalkylation by utilizing the steric bulk of a phthalimide protecting group, followed by an Ing-Manske hydrazinolysis to liberate the free base, which is immediately trapped as a stable hydrochloride salt.

SynthesisWorkflow A α-(Bromomethyl)styrene (Allylic Halide) B 2-Phenyl-3-phthalimidopropene (Gabriel Intermediate) A->B Potassium Phthalimide, DMF 90°C, 4h (SN2 Displacement) C 2-Phenylprop-2-en-1-amine (Free Base) B->C Hydrazine Hydrate, EtOH Reflux, 3h (Ing-Manske) D 2-Phenylprop-2-en-1-amine HCl (Target Salt) C->D Anhydrous HCl in Dioxane 0°C, Ether (Salt Formation)

Workflow for the high-yield synthesis of 2-phenylprop-2-en-1-amine hydrochloride via Gabriel route.

Troubleshooting & Yield Optimization FAQs

Q: Why does direct amination of α -(bromomethyl)styrene with ammonia yield a complex mixture with less than 30% of the desired primary amine? A: This is a classic issue of nucleophilic competition. Primary allylic amines are significantly more nucleophilic than neutral ammonia. Once the primary amine (2-phenylprop-2-en-1-amine) forms, it rapidly outcompetes ammonia to attack unreacted α -(bromomethyl)styrene, leading to a cascade of secondary and tertiary amine byproducts (over-alkylation). To prevent this, the Gabriel synthesis uses potassium phthalimide as a protected nitrogen source. The resonance stabilization and steric bulk of the phthalimide anion strictly limit the reaction to monoalkylation, ensuring intermediate yields of >85% .

Q: My Ing-Manske deprotection (hydrazine hydrate) leaves a gummy residue and unreacted intermediate. How can I optimize this cleavage? A: A gummy residue indicates that your product is physically entrapped within the phthalhydrazide byproduct matrix. To resolve this, you must drive the equilibrium and enforce a self-validating workup. Ensure you are using absolute ethanol and refluxing for at least 3 hours. Upon cooling, acidify the mixture with aqueous HCl (pH < 2). This forces the complete precipitation of phthalhydrazide, which can be cleanly filtered off. The free base is then liberated by basifying the filtrate (pH > 10) and extracting into an organic solvent. This acid-base swing guarantees complete separation .

Q: The free base 2-phenylprop-2-en-1-amine turns yellow and polymerizes upon storage. How do I prevent this degradation? A: α -Methylene groups conjugated with a phenyl ring are highly susceptible to radical-induced auto-polymerization. Do not store the free base. The causality of this degradation is the stability of the allylic/benzylic radical intermediate. You must immediately convert the free base to its hydrochloride salt upon isolation . If temporary storage is absolutely unavoidable, store it neat at -20 °C under argon with a radical inhibitor (e.g., 10 ppm BHT).

Q: When adding aqueous HCl to the free base, the product oils out and refuses to crystallize. What is going wrong? A: The hydrochloride salt of 2-phenylprop-2-en-1-amine is highly hygroscopic and exceptionally soluble in water. Using aqueous HCl introduces water that solvates the crystal lattice, causing the product to "oil out." You must exclude water entirely. Dissolve the free base in an anhydrous non-polar solvent (like diethyl ether) and precipitate the salt using a stoichiometric amount of anhydrous HCl in dioxane . This forces immediate crystallization of the target salt .

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes
ParameterDirect Amination (NH₃)Gabriel Synthesis (Optimized)
Primary Amine Yield < 30%85 - 90%
Major Byproducts Secondary & Tertiary aminesPhthalhydrazide (easily removed)
Purification Required Complex fractional distillationSimple acid-base extraction
Scalability Poor (exothermic, low selectivity)Excellent (highly reproducible)
Table 2: Optimized Reaction Parameters & Quality Control Validation
StepReagents & ConditionsExpected YieldQC Validation (Self-Validating Metrics)
N-Alkylation K-Phthalimide, DMF, 90°C, 4h92%TLC (Hex/EtOAc 4:1) R_f ~0.4; NMR: δ 7.7-7.9 (m, 4H)
Deprotection N₂H₄·H₂O, EtOH, Reflux, 3h86%White precipitate upon HCl addition; NMR: NH₂ at δ 1.3
Salt Formation HCl (4M in dioxane), Et₂O, 0°C95%Immediate white precipitate; Melting Point: 178-179 °C

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Phenyl-3-phthalimidopropene (N-Alkylation)
  • Reaction Setup: Charge a flame-dried round-bottom flask with α -(bromomethyl)styrene (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add potassium phthalimide (1.2 equiv) portion-wise at room temperature under an argon atmosphere.

  • Heating: Heat the suspension to 90 °C and stir vigorously for 4 hours.

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The reaction is complete when the UV-active starting material spot completely disappears.

  • Workup: Cool the mixture to room temperature and pour it into ice-water (3× reaction volume) to precipitate the product. Filter the white solid, wash thoroughly with cold water to remove residual DMF, and dry under vacuum.

Step 2: Ing-Manske Deprotection to 2-Phenylprop-2-en-1-amine
  • Reaction Setup: Suspend the 2-phenyl-3-phthalimidopropene (1.0 equiv) in absolute ethanol (0.3 M).

  • Reagent Addition: Add hydrazine monohydrate (1.5 equiv) dropwise.

  • Heating: Reflux the mixture at 80 °C for 3 hours. The solution will initially clear, followed by the formation of a bulky white precipitate (phthalhydrazide).

  • Acidification (Critical Step): Cool to room temperature. Add 2M aqueous HCl until the mixture is highly acidic (pH < 2). This ensures complete precipitation of the byproduct. Filter off the white solid and wash the filter cake with water.

  • Free Base Isolation: Basify the combined filtrate with 2M NaOH to pH > 10. Extract the aqueous layer with dichloromethane (3 × 50 mL).

  • Self-Validation Check: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil. ¹H NMR (CDCl₃) must show terminal alkene protons at δ 5.36 (s, 1H) and 5.24 (s, 1H), and a broad amine singlet at δ ~1.28 ppm .

Step 3: Hydrochloride Salt Formation (Anhydrous)
  • Reaction Setup: Immediately dissolve the freshly prepared 2-phenylprop-2-en-1-amine free base in anhydrous diethyl ether (0.2 M) and cool to 0 °C in an ice bath.

  • Precipitation: Slowly add a stoichiometric amount (1.05 equiv) of 4M HCl in dioxane dropwise under vigorous stirring. A white crystalline solid will precipitate immediately.

  • Maturation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption from the air) and wash with cold anhydrous ether.

  • Self-Validation Check: Dry the product in a vacuum desiccator over P₂O₅. Record the melting point. Pure 2-phenylprop-2-en-1-amine hydrochloride melts cleanly at 178-179 °C .

References

  • de Winter, T. M., Ho, J., Alridge, C. J., & Jessop, P. G. (2022). CO2-Assisted asymmetric hydrogenation of prochiral allylamines. RSC Advances, 12(15), 9207-9214.[Link]

  • Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 129, 2348-2351.[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts properties, selection, and use. John Wiley & Sons.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13320129, 2-Phenylprop-2-en-1-amine hydrochloride. PubChem.[Link]

Optimization

Technical Support Center: Troubleshooting 2-Phenylprop-2-en-1-amine Hydrochloride Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex formulation bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex formulation bottlenecks. 2-Phenylprop-2-en-1-amine hydrochloride (also known as 2-phenylallylamine HCl) is a primary amine salt featuring a bulky, hydrophobic 2-phenylallyl moiety. While the hydrochloride salt form is engineered to enhance aqueous solubility, researchers routinely encounter precipitation, turbidity, or incomplete dissolution when adapting this compound for biological assays.

This guide moves beyond trial-and-error, providing a self-validating thermodynamic framework to permanently resolve your solubility issues.

Part 1: Fundamental Principles & Causality

Solubility is not a kinetic suggestion; it is a thermodynamic absolute. The solubility of 2-phenylprop-2-en-1-amine HCl is governed by three critical mechanistic pillars. Understanding these will allow you to predict its behavior in any buffer system.

pH-Dependent Speciation and the pKa Barrier

The primary amine group must remain protonated ( R−NH3+​ ) to maintain aqueous solubility. Based on structural analogs like and [1][2], the pKa of this compound is approximately 9.5–9.8. According to the Henderson-Hasselbalch equation, as your buffer pH approaches 7.0 or higher, a small but significant fraction of the compound converts to the neutral free base ( R−NH2​ ). Because the 2-phenylallyl tail is highly lipophilic, the free base has negligible aqueous solubility and will rapidly precipitate, driving further deprotonation and catastrophic crashing out of solution [3].

The Common Ion Effect

The compound is supplied as a hydrochloride salt. When dissolved in buffers with high chloride concentrations—such as Phosphate-Buffered Saline (PBS) or physiological saline containing ~137 mM NaCl—the excess Cl− ions shift the solubility product equilibrium ( Ksp​=[R−NH3+​][Cl−] ) to the left. This forces the amine hydrochloride to precipitate out of solution, even if the pH is strictly acidic [3].

Hydrophobic Aggregation

The molecule possesses amphiphilic characteristics: a hydrophilic ammonium head and a hydrophobic 2-phenylallyl tail. At high concentrations, these hydrophobic tails self-associate to minimize contact with the aqueous phase, forming turbid colloidal aggregates before macroscopic precipitation occurs.

Part 2: Troubleshooting Workflow

Follow this logical decision tree to diagnose and resolve your formulation failures.

SolubilityWorkflow Start Turbidity or Precipitation Observed CheckPH Check Buffer pH Start->CheckPH IsPHHigh Is pH > 6.0? CheckPH->IsPHHigh AdjustPH Lower pH to 4.0-5.0 (Protonate Amine) IsPHHigh->AdjustPH Yes CheckCl Check Buffer Composition IsPHHigh->CheckCl No Success Clear, Stable Solution Achieved AdjustPH->Success IsClHigh High [Cl-] ? (Common Ion Effect) CheckCl->IsClHigh ChangeBuffer Switch to Acetate or Citrate Buffer IsClHigh->ChangeBuffer Yes Cosolvent Evaluate Co-solvents IsClHigh->Cosolvent No ChangeBuffer->Success AddDMSO Formulate 10-50mM DMSO Stock First Cosolvent->AddDMSO AddDMSO->Success

Troubleshooting workflow for 2-phenylprop-2-en-1-amine HCl solubility issues.

Part 3: Data Presentation & Variable Summary

Physicochemical VariableExperimental ConditionEffect on SolubilityMechanistic Rationale
pH Acidic (< 5.0)Optimal Ensures >99.9% protonation of the primary amine ( R−NH3+​ ).
pH Neutral/Basic (> 7.0)Poor Induces formation of the highly lipophilic, insoluble free base.
Chloride Ion ( Cl− ) High (e.g., PBS, Saline)Poor Common ion effect forces the HCl salt out of solution.
Buffer Type Acetate or CitrateGood Replaces chloride; maintains acidic pH without common ion suppression.
Co-solvent 1–5% DMSO / EthanolExcellent Solvates the hydrophobic 2-phenylallyl moiety, preventing aggregation.

Part 4: Validated Experimental Protocols

Protocol A: pH-Controlled Aqueous Dissolution (Organic Solvent-Free)

Use case: In vivo studies or cell assays highly sensitive to DMSO/Ethanol.

  • Weighing : Accurately weigh the required mass of 2-phenylprop-2-en-1-amine HCl powder into a sterile glass vial.

  • Initial Hydration : Add 80% of the final target volume using ultra-pure water (Milli-Q) rather than a pre-formulated buffer .

  • Acidification : Monitor the pH. If the solution is cloudy, add 0.1 M HCl dropwise until the pH reaches 4.0–4.5. Stir continuously until the solution is completely clear.

  • Buffering : Slowly add a non-halide buffer concentrate (e.g., 10X Sodium Acetate, pH 5.0) to reach a 1X final concentration.

  • Volume Adjustment : Bring to the final volume with ultra-pure water. Filter sterilize (0.22 µm) if required. Strictly avoid using PBS.

Protocol B: Co-solvent Mediated Dilution

Use case: High-throughput screening or in vitro assays requiring a physiological pH (7.4).

  • Stock Preparation : Dissolve the dry powder in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Vortex until completely clear.

  • Aliquoting : Store the stock in single-use aliquots at -20°C to prevent ambient moisture ingress, which can cause localized micro-precipitation.

  • Dilution : To prepare the working solution, rapidly inject the required volume of the DMSO stock into a vigorously stirring aqueous buffer (e.g., HEPES pH 7.2).

    • Causality Note: Rapid, high-shear mixing prevents localized high concentrations of the compound, bypassing the nucleation phase of precipitation. Ensure the final DMSO concentration is ≤ 1% (v/v).

Part 5: Frequently Asked Questions (FAQs)

Q: I dissolved the compound in water perfectly, but it immediately turned milky white when I added it to my cell culture media. What happened? A: Cell culture media (like DMEM or RPMI) is typically buffered to pH 7.4 and contains high concentrations of chloride salts (e.g., NaCl, KCl). This triggers a dual-failure mechanism: the pH shift deprotonates the amine to its insoluble free base, and the high chloride concentration induces the common ion effect [3]. To resolve this, use Protocol B (DMSO stock) and ensure rapid, high-shear mixing during the final dilution step.

Q: Can I use heat or sonication to force the compound into solution at pH 7.4? A: No. While heat provides kinetic energy to temporarily force the compound into solution, it creates a thermodynamically unstable supersaturated state. Once the solution returns to ambient temperature (e.g., in a 37°C incubator or on the bench), the compound will nucleate and precipitate over time, leading to inconsistent dosing in your assays. You must address the thermodynamic barriers (pH or co-solvents) rather than relying on kinetic force.

Q: Is it possible to convert the hydrochloride salt to a more soluble form for my specific assay? A: Yes. If the hydrochloride salt is fundamentally incompatible with your assay buffer, you can neutralize the amine hydrochloride using a weak base (like NaHCO3​ ) and extract the free base into an organic solvent (e.g., dichloromethane). After evaporating the solvent, you can react the free base with a different acid (e.g., methanesulfonic acid or citric acid) to form a mesylate or citrate salt [4]. These alternative salts often exhibit superior aqueous solubility and lack the chloride common ion liability.

References

  • National Center for Biotechnology Information (PubChem). "Allylamine | C3H7N | CID 7853". PubChem Compound Summary. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "Phenethylamine | C8H11N | CID 1001". PubChem Compound Summary. Available at:[Link]

  • ResearchGate Community. "How can I neutralize aminehydrochlorides?". ResearchGate Scientific Discussions. Available at:[Link]

Troubleshooting

resolving common chemical impurities in 2-Phenylprop-2-en-1-amine hydrochloride samples

Welcome to the Technical Support Center for the synthesis, purification, and handling of 2-Phenylprop-2-en-1-amine hydrochloride (also known as 2-phenylallylamine HCl). As a Senior Application Scientist, I frequently con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, purification, and handling of 2-Phenylprop-2-en-1-amine hydrochloride (also known as 2-phenylallylamine HCl).

As a Senior Application Scientist, I frequently consult on the scale-up of this specific compound. It is a highly valuable building block used in the synthesis of benzoquinolizinium salts[1], γ-amino acid derivatives (like GABA analogues)[2], and as a substrate for stereoselective ω-transaminase resolutions in pharmaceutical manufacturing[3].

However, its unique structural motif—a primary amine attached to an allylic position conjugated with a phenyl ring—creates a "perfect storm" for specific degradation pathways. This guide is designed to help you diagnose, understand, and mathematically eliminate these common impurities.

Section 1: Diagnostic Data Matrix

Before troubleshooting, you must accurately identify the impurity. Below is a quantitative summary of the target compound and its most common synthesis/degradation byproducts. Compare your LC-MS and 1 H-NMR spectra against this matrix to isolate your specific issue.

CompoundMechanism of FormationLC-MS ( m/z [M+H] + )Key 1 H-NMR Signatures (CDCl 3​ , δ ppm)
2-Phenylprop-2-en-1-amine (Target)N/A1345.36 (s, 1H), 5.24 (s, 1H) (alkene); 3.73 (s, 2H) (CH 2​ -N)[4]
2-Phenylpropan-1-amine Over-reduction of alkene136Loss of alkene singlets; new doublet at ~1.25 (CH 3​ )
2-Phenylpropanal Isomerization & Hydrolysis135~9.8 (d, 1H) (Aldehyde CHO); loss of amine protons
2-Chloro-2-phenylpropan-1-amine Markovnikov HCl addition170 / 172 (Isotopes)Singlet at ~1.9 (CH 3​ adjacent to Cl and Phenyl)

Section 2: Mechanistic Troubleshooting & FAQs

Q1: My isolated product shows significant aldehyde contamination (2-phenylpropanal) after a basic aqueous workup. How is an aldehyde forming from an amine? Causality & Expert Insight: You are observing the results of a 1,3-prototropic shift followed by hydrolysis. The allylic amine is kinetically stable, but thermodynamically, the molecule "wants" to isomerize into an enamine (2-phenylprop-1-en-1-amine) because the shifted double bond extends conjugation directly into the phenyl ring. This shift is highly catalyzed by trace transition metals (e.g., Pd, Ru from previous steps) or by strong bases during the free-basing step. Once the enamine forms, it is rapidly hydrolyzed by your aqueous workup to yield 2-phenylpropanal and ammonia[5]. Resolution: Avoid prolonged exposure to strong aqueous bases (like NaOH)[4]. Use mild bases (e.g., Na 2​ CO 3​ ) for pH adjustment, keep workups cold (<5 °C), and minimize time in the aqueous phase.

Q2: I am detecting a +36 Da mass impurity in my final hydrochloride salt. Why is this happening? Causality & Expert Insight: You have synthesized 2-chloro-2-phenylpropan-1-amine. When forming the HCl salt, using concentrated aqueous HCl or allowing the reaction to generate excess exothermic heat drives a Markovnikov addition of HCl across the alkene. The benzylic position stabilizes the intermediate tertiary carbocation, making this specific alkene highly reactive toward electrophilic addition compared to isolated, non-conjugated alkenes. Resolution: You must switch to strictly anhydrous conditions. Use a stoichiometric amount of HCl in dioxane or ethereal HCl at sub-zero temperatures (see Protocol A below).

Q3: During the reduction of 2-phenylacrylonitrile to the allylamine, I consistently get a +2 Da over-reduction impurity. How can I selectively reduce the nitrile? Causality & Expert Insight: Standard catalytic hydrogenation (e.g., Pd/C with H 2​ gas) cannot effectively differentiate between the alkene and the nitrile. Because the alkene is a styrenyl derivative, it will often reduce faster than the nitrile, leading to 2-phenylpropan-1-amine. Resolution: Abandon standard hydrogenation. Use selective hydride donors like Lithium Aluminum Hydride (LiAlH 4​ ) under strictly controlled temperatures. Alternatively, utilize the Gabriel synthesis route starting from α -(bromomethyl)styrene to bypass the reduction step entirely, which is a proven method for isolating pure 2-phenylallylamine[4].

Section 3: Mechanistic & Troubleshooting Workflows

ImpurityPathways Start 2-Phenylprop-2-en-1-amine (Target) BaseMetals Trace Base / Transition Metals (Causality) Start->BaseMetals Hydrogenation Excess H2 / Active Pd/C (During Synthesis) Start->Hydrogenation ExcessHCl Conc. HCl / Heat (During Salt Formation) Start->ExcessHCl Enamine 2-Phenylprop-1-en-1-amine (Enamine Isomer) BaseMetals->Enamine 1,3-Prototropic Shift Hydrolysis Moisture / H2O Enamine->Hydrolysis Aldehyde 2-Phenylpropanal + NH3 (Degradation Product) Hydrolysis->Aldehyde Imine Hydrolysis OverRed 2-Phenylpropan-1-amine (+2 Da Impurity) Hydrogenation->OverRed Alkene Reduction ChloroImp 2-Chloro-2-phenylpropan-1-amine (+36 Da Impurity) ExcessHCl->ChloroImp Markovnikov Addition

Fig 1: Mechanistic pathways detailing the causality of common 2-phenylallylamine impurities.

TroubleshootingWorkflow Analysis LC-MS / 1H-NMR Analysis Decision Identify Impurity Signature Analysis->Decision Sig1 m/z: [M+H]+ 136 NMR: Loss of alkene, multiplet at 1.2 ppm Decision->Sig1 Over-reduction Sig2 m/z: [M+H]+ 170/172 NMR: Singlet at 1.9 ppm (CH3) Decision->Sig2 Hydrochlorination Sig3 m/z: [M+H]+ 135 (Aldehyde) NMR: Peak at ~9.8 ppm Decision->Sig3 Isomerization/Hydrolysis Act1 Action: Use selective hydride donors or Gabriel synthesis route Sig1->Act1 Act2 Action: Use anhydrous HCl in ether at 0 °C. Avoid aqueous HCl. Sig2->Act2 Act3 Action: Avoid strong bases during workup. Store as HCl salt, not free base. Sig3->Act3

Fig 2: Analytical troubleshooting workflow for rapid impurity identification and resolution.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your scale-up, protocols must be self-validating. The following procedure includes strict In-Process Controls (IPCs) so you can verify the chemical state of your system before proceeding to the next step.

Protocol A: Anhydrous Hydrochloride Salt Formation (Zero-Addition Protocol)

Objective: Convert 2-phenylprop-2-en-1-amine free base to the HCl salt without inducing Markovnikov hydrochlorination.

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether (10 mL/g).

    • Causality: Ether provides a non-polar, aprotic environment that suppresses carbocation formation, drastically reducing the thermodynamic viability of HCl addition to the alkene.

  • Thermal Control: Chill the solution to 0 °C in an ice/water bath under a nitrogen atmosphere.

    • Causality: Lowering thermal energy reduces the kinetic rate of the electrophilic addition side-reaction.

  • Titration: Dropwise add 1.05 equivalents of 2M HCl in diethyl ether.

    • IPC (In-Process Control): Monitor the pH of the organic layer by spotting an aliquot onto wetted pH paper. Stop the addition immediately when the pH reaches 3-4. Over-acidification in the presence of excess chloride is the primary driver of impurity formation.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket and wash with cold anhydrous ether.

  • Validation Check: Before bulk storage, run a rapid 1 H-NMR in D 2​ O. The presence of two distinct singlets at ~5.36 ppm and 5.24 ppm confirms the alkene is intact[4]. The absolute absence of a singlet at ~1.9 ppm validates that the protocol successfully prevented hydrochlorination.

References

  • Synthesis of Benzoquinolizinium Salts by Rh(III)
  • Source: The Royal Society of Chemistry (RSC)
  • Synthesis of γ-amino acids via photoinduced hydrocarboxylation of allylamines Source: ChemRxiv URL
  • Application of ω‐Transaminases in the Pharmaceutical Industry Source: Chemical Reviews / Almac Group URL
  • CO2-Assisted asymmetric hydrogenation of prochiral allylamines Source: ResearchGate URL

Sources

Optimization

reducing side reactions during 2-Phenylprop-2-en-1-amine hydrochloride synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Phenylprop-2-en-1...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Phenylprop-2-en-1-amine hydrochloride. As Senior Application Scientists, we have compiled this resource to address common challenges and provide scientifically grounded solutions to reduce side reactions and improve yield and purity.

Introduction

The synthesis of 2-Phenylprop-2-en-1-amine, a valuable building block in pharmaceutical development, presents unique challenges due to its allylic and styrenic functionalities. This guide will navigate you through potential pitfalls, offering explanations for the underlying chemistry and providing actionable protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Phenylprop-2-en-1-amine, and what are the initial challenges?

A common and practical approach is a two-step synthesis starting from the commercially available 2-Phenyl-2-propen-1-ol. The primary challenge lies in the activation of the allylic alcohol and the subsequent nucleophilic substitution with an amine source, all while preventing undesired side reactions.

A plausible synthetic route involves:

  • Activation of the Allylic Alcohol: Conversion of the hydroxyl group of 2-Phenyl-2-propen-1-ol into a better leaving group, such as a tosylate or a halide.

  • Nucleophilic Substitution: Reaction of the activated intermediate with a suitable nitrogen source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary.

  • Salt Formation: Conversion of the free amine to its hydrochloride salt for improved stability and handling.

Synthetic_Route Start 2-Phenyl-2-propen-1-ol Activated Activated Intermediate (e.g., Tosylate or Halide) Start->Activated Activation (e.g., TsCl, Pyridine) Amine 2-Phenylprop-2-en-1-amine (Free Base) Activated->Amine Amination (e.g., NH3 source) Salt 2-Phenylprop-2-en-1-amine HCl Amine->Salt Salt Formation (HCl in ether)

Caption: General synthetic workflow for 2-Phenylprop-2-en-1-amine hydrochloride.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific problems you might encounter during the synthesis, their chemical basis, and recommended solutions.

Issue 1: Low Yield of the Desired Amine and Formation of Multiple Byproducts

Q2: My reaction is messy, and the yield of 2-Phenylprop-2-en-1-amine is low. What are the likely side reactions?

The allylic nature of the substrate makes it susceptible to several competing reaction pathways. The most common side reactions include over-alkylation, elimination, and rearrangement.

Side ReactionDescription
Over-alkylation The product amine is also nucleophilic and can react further with the activated starting material to form di- and tri-substituted amines.[1]
Elimination (E2) A strong base can promote the elimination of the leaving group to form a conjugated diene.
Rearrangement The intermediate allylic carbocation (in an SN1-like pathway) or the product itself can undergo rearrangement to form more stable isomers.

digraph "Side_Reactions" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#EA4335"];
Activated [label="Activated\n2-Phenyl-2-propen-1-ol"];
PrimaryAmine [label="Desired Product:\n2-Phenylprop-2-en-1-amine"];
Overalkylation [label="Over-alkylation Products\n(Secondary & Tertiary Amines)", fillcolor="#FBBC05"];
Elimination [label="Elimination Product\n(Diene)", fillcolor="#FBBC05"];
Rearrangement [label="Rearranged Amine", fillcolor="#FBBC05"];

Activated -> PrimaryAmine [label="Desired Amination (SN2)", color="#34A853"];
Activated -> Elimination [label="Elimination (E2)"];
PrimaryAmine -> Overalkylation [label="Further Reaction"];
Activated -> Rearrangement [label="Rearrangement (SN1-like)"];

}

Caption: Competing side reactions during the synthesis of 2-Phenylprop-2-en-1-amine.

Q3: How can I minimize over-alkylation?

Over-alkylation is a common issue when using ammonia or primary amines as nucleophiles.[1] The newly formed primary amine can be more nucleophilic than the starting amine source.

Solutions:

  • Use a Large Excess of the Nitrogen Source: Employing a significant excess (5-10 equivalents or more) of ammonia or the primary amine will statistically favor the reaction of the electrophile with the intended nucleophile rather than the product amine.

  • Use a Protected Amine Equivalent: Consider using a nitrogen source that is less nucleophilic after the initial reaction. Phthalimide (in a Gabriel synthesis) or sodium azide followed by reduction are excellent alternatives.[1] The azide route is often clean and high-yielding.

Experimental Protocol: Azide-Mediated Synthesis

  • Activation: Dissolve 2-Phenyl-2-propen-1-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or diethyl ether. Cool to 0 °C. Add a base (e.g., triethylamine, 1.2 eq) followed by dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq). Stir at 0 °C until the reaction is complete (monitor by TLC).

  • Azide Substitution: To the crude activated alcohol in a polar aprotic solvent like DMF, add sodium azide (NaN₃, 1.5 eq). Heat the mixture (e.g., 60-80 °C) and monitor the reaction by TLC until the starting material is consumed.[1]

  • Work-up: Cool the reaction, pour it into water, and extract with an organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Reduction: The crude azide can be reduced to the primary amine using a variety of methods, such as lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation (H₂/Pd-C).

Q4: My main byproduct seems to be an alkene. How can I favor substitution over elimination?

Elimination is favored by strong, sterically hindered bases and higher temperatures.

Solutions:

  • Choice of Base/Nucleophile: Use a less basic and less sterically hindered nucleophile. Sodium azide is an excellent choice as it is a good nucleophile but a weak base. If using an amine directly, ensure it is not excessively sterically hindered.

  • Reaction Temperature: Perform the substitution reaction at the lowest temperature that allows for a reasonable reaction rate. For tosylates, this may be room temperature or slightly elevated, but avoid high temperatures.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions over E2.

Issue 2: Product Instability and Polymerization

Q5: I've isolated my product, but it seems to be degrading or polymerizing upon standing. Why is this happening, and how can I prevent it?

2-Phenylprop-2-en-1-amine is a styrenic compound, and like styrene and its derivatives, it can be susceptible to polymerization, especially in the presence of light, heat, or acid/base traces. The allylic amine functionality can also be prone to oxidation.

Solutions:

  • Immediate Conversion to Hydrochloride Salt: The most effective way to stabilize the amine is to convert it to its hydrochloride salt immediately after purification. The salt is generally a stable, crystalline solid that is less prone to polymerization and oxidation.

  • Storage Conditions: Store the free amine under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20 °C is recommended for long-term storage).

  • Use of Inhibitors: For storage of the free base for a short period, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can be considered, although this will need to be removed before subsequent use.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the Amine: Dissolve the purified 2-Phenylprop-2-en-1-amine free base in a dry, non-polar solvent like diethyl ether or a mixture of ether and hexane.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold, dry diethyl ether, and dry under vacuum.

Issue 3: Difficulty in Purification

Q6: I'm having trouble purifying the final amine product. What are the best methods?

Purification can be challenging due to the basicity of the amine and its potential for streaking on silica gel chromatography.

Solutions:

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine from non-basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer.

    • Wash the organic layer with water to ensure all the amine salt has been extracted.

    • Combine the aqueous layers and wash with a fresh portion of organic solvent to remove any residual non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH > 12, being careful to cool the mixture.

    • Extract the liberated free amine back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified free amine.

  • Column Chromatography on Treated Silica Gel: If chromatography is necessary, it is advisable to use silica gel that has been treated with a base to prevent streaking.

    • Preparation of Basic Silica: Prepare a slurry of silica gel in a solvent containing a small amount of triethylamine (e.g., 1-2%).

    • Eluent: Use an eluent system that also contains a small amount of triethylamine to maintain the basicity of the column.

Purification_Workflow cluster_0 Acid-Base Extraction cluster_1 Column Chromatography Crude Crude Product in Organic Solvent AcidExtract Extract with 1M HCl Crude->AcidExtract AqueousLayer Aqueous Layer (Amine HCl) AcidExtract->AqueousLayer OrganicLayer1 Organic Layer (Non-basic impurities) AcidExtract->OrganicLayer1 Basify Basify Aqueous Layer (e.g., NaOH) AqueousLayer->Basify OrganicExtract Extract with Organic Solvent Basify->OrganicExtract PureAmine Purified Free Amine OrganicExtract->PureAmine Crude2 Crude Product Column Column with Base-Treated Silica Crude2->Column PureFractions Collect Pure Fractions Column->PureFractions Concentrate Concentrate PureFractions->Concentrate PureAmine2 Purified Free Amine Concentrate->PureAmine2

Caption: Recommended purification workflows for 2-Phenylprop-2-en-1-amine.

References

  • Benchchem. (2025). Application Notes and Protocols: Reaction of 2-Phenylpropyl Tosylate with Amines.

Sources

Troubleshooting

overcoming poor bioavailability of 2-Phenylprop-2-en-1-amine hydrochloride in assays

A Guide to Overcoming Poor Bioavailability in Preclinical Assays Welcome to the technical support center for 2-Phenylprop-2-en-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Poor Bioavailability in Preclinical Assays

Welcome to the technical support center for 2-Phenylprop-2-en-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in vitro and in vivo assessment of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Poor bioavailability can be a significant hurdle in the development of any promising compound. For an amine hydrochloride salt like 2-Phenylprop-2-en-1-amine hydrochloride, this is often a multifaceted issue rooted in its physicochemical properties. This guide will provide a structured approach to understanding and overcoming these challenges in your assays.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with 2-Phenylprop-2-en-1-amine hydrochloride.

Q1: What are the expected solubility characteristics of 2-Phenylprop-2-en-1-amine hydrochloride?

A1: As a hydrochloride salt of a primary amine, 2-Phenylprop-2-en-1-amine hydrochloride is expected to be water-soluble.[1][2] Its solubility is pH-dependent, with higher solubility at acidic pH where the amine group is protonated. In neutral or basic conditions, it can convert to its less soluble free base form. It is also generally soluble in polar protic solvents like methanol and ethanol but has low solubility in non-polar organic solvents.[1]

Q2: What is the predicted pKa of 2-Phenylprop-2-en-1-amine, and why is it important?

A2: The predicted basic pKa of 2-Phenylprop-2-en-1-amine is approximately 9.0. The pKa is a critical parameter as it dictates the ionization state of the molecule at different pH values. For a basic compound, at a pH below its pKa, the ionized (protonated) form predominates, which is typically more water-soluble. Above the pKa, the neutral (un-ionized) free base is more prevalent, which is generally more lipid-soluble and can better permeate cell membranes via passive diffusion.[3][4] Understanding the pKa is crucial for designing relevant dissolution and permeability assays that mimic physiological conditions.

Q3: Why might I be observing low bioavailability in my in vivo studies?

A3: Low oral bioavailability of an amine hydrochloride can stem from several factors:

  • Poor Permeability: While the compound may dissolve in the acidic environment of the stomach, it needs to be in its more lipophilic, un-ionized form to be well-absorbed in the intestine. The transition to the higher pH of the small intestine can lead to precipitation of the free base, reducing the concentration of the drug available for absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall and/or the liver before it reaches systemic circulation.[5][6]

  • Efflux Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, limiting its net absorption.[3]

Q4: Are there any known stability issues with this compound?

A4: While amine hydrochlorides are generally stable in acidic conditions, the free base form can be more reactive under basic conditions.[1] As an allylic amine, 2-Phenylprop-2-en-1-amine may be susceptible to oxidative degradation.[1] It is also important to be aware of potential incompatibilities, for instance, with reducing sugars which can lead to Maillard reactions.[1]

Troubleshooting In Vitro Assays

In this section, we delve into specific issues you might encounter during in vitro permeability assays and provide step-by-step guidance to troubleshoot them.

Issue 1: Low Compound Recovery in Caco-2 Permeability Assays

Low recovery in Caco-2 assays is a common problem, especially for basic and lipophilic compounds, which can lead to an underestimation of permeability.[7]

Potential Cause: Non-specific binding of the compound to plasticware (e.g., Transwell® plates, collection plates).[7][8]

Troubleshooting Protocol:

  • Pre-treatment of Collection Plates: To counteract non-specific binding, preload the wells of your collection plate with an organic solvent, such as acetonitrile, which may also contain your internal standard for LC-MS/MS analysis.[7] This "organic catch" approach helps to immediately solubilize the compound as it is collected, preventing it from adhering to the plastic.[8]

  • Inclusion of Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.25-1%) to the basolateral (receiver) chamber can help to mimic physiological conditions and reduce non-specific binding by providing alternative binding sites.[9] However, be mindful that high concentrations of BSA could potentially mask the identification of efflux substrates.[9]

  • Material Selection: If possible, consider using low-binding plates for your assays.

  • Recovery Calculation: Always calculate the percent recovery to assess the extent of compound loss. A recovery of 70-130% is generally considered acceptable.[10]

Issue 2: Inconsistent or Low Apparent Permeability (Papp) Values

Inconsistent or unexpectedly low Papp values can arise from several factors related to both the compound's properties and the experimental setup.

Potential Causes:

  • Poor aqueous solubility at the pH of the assay buffer.

  • Active efflux of the compound by transporters expressed in Caco-2 cells.

  • Cytotoxicity of the compound at the tested concentration.

  • Compromised integrity of the Caco-2 cell monolayer.

Troubleshooting Workflow:

Troubleshooting Decision Logic

Detailed Protocols:

  • Protocol 1: Assessing and Improving Aqueous Solubility

    • Determine pH-Solubility Profile: Use the shake-flask method to determine the equilibrium solubility of 2-Phenylprop-2-en-1-amine hydrochloride in buffers of different pH values (e.g., pH 5.5, 6.5, and 7.4) to mimic the conditions of the gastrointestinal tract.[1]

    • Formulation Strategies: If solubility is low in the assay buffer (typically pH 7.4), consider using a formulation aid. Co-solvents like DMSO can be used, but their concentration should be kept low (typically <1%) to avoid affecting cell monolayer integrity. The use of solubility enhancers like cyclodextrins can also be explored.[11]

  • Protocol 2: Bidirectional Caco-2 Assay to Determine Efflux Ratio

    • Assay Setup: Perform the Caco-2 permeability assay in both directions: apical to basolateral (A-B) for absorption and basolateral to apical (B-A) for efflux.[12]

    • Calculations: Calculate the Papp for both directions. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

    • Interpretation: An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.[12]

  • Protocol 3: Verifying Caco-2 Monolayer Integrity

    • Transepithelial Electrical Resistance (TEER): Measure the TEER values of the Caco-2 monolayers before and after the permeability experiment. A significant drop in TEER indicates compromised monolayer integrity.[5]

    • Lucifer Yellow Co-incubation: Include Lucifer Yellow, a fluorescent molecule that has very low paracellular permeability, in the donor compartment. High levels of Lucifer Yellow in the receiver compartment indicate that the tight junctions of the monolayer are not intact.[9]

Strategies to Improve Bioavailability for In Vivo Studies

If in vitro assays suggest that poor solubility or permeability is a key issue, several formulation strategies can be employed for your in vivo studies.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Micronization Increases the surface area of the drug particles, leading to a faster dissolution rate.A well-established and relatively simple technique.May not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility than the crystalline form.[11]Can significantly enhance solubility and dissolution.Can be physically unstable and may revert to the crystalline form over time.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the gastrointestinal tract, presenting the drug in a solubilized state for absorption.[11]Can significantly improve the bioavailability of lipophilic drugs.The formulation development can be complex.
pH-modifying Excipients Inclusion of acidic excipients in the formulation can create an acidic microenvironment around the drug particles in the intestine, promoting dissolution.[3]Can be a simple and effective way to improve dissolution.The effect may be transient and dependent on the buffering capacity of the intestinal fluids.

Analytical Considerations for Pharmacokinetic Studies

Accurate quantification of 2-Phenylprop-2-en-1-amine in biological matrices is essential for pharmacokinetic analysis.

Recommended Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and selectivity.[13]

Protocol: Sample Preparation from Plasma/Serum for LC-MS/MS Analysis

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma or serum, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).

    • Vortex for 1-2 minutes to precipitate the proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[14]

Workflow for LC-MS/MS Sample Preparation and Analysis

LC-MS/MS Sample Processing

References

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. (2014). Request PDF. [Link]

  • Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. (2014). Journal of Pharmaceutical Sciences. [Link]

  • The metabolism of alicyclic amines to reactive iminium ion intermediates. (1985). Drug Metabolism Reviews. [Link]

  • Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. (2012). Request PDF. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Mechanism-based inactivation of cytochromes P450 2B1 and P450 2B6 by 2-phenyl-2-(1-piperidinyl)propane. (2000). Drug Metabolism and Disposition. [Link]

  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022). ACS Sustainable Chemistry & Engineering. [Link]

  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. [Link]

  • New Sample Preparation Approaches to Biological Matrices for LC–MS. (2022). LCGC International. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). Journal of Mass Spectrometry. [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Effect of excipients on oral absorption process according to the different gastrointestinal segments. (2020). Advanced Drug Delivery Reviews. [Link]

  • Screening and Semi-Quantitation by LC/MS/MS in Whole Blood Using Rapid Tox Screening. (n.d.). Shimadzu. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters. [Link]

  • Cytochromes P450 in phenylpropanoid metabolism. (1995). Drug Metabolism and Drug Interactions. [Link]

  • Impact of excipient interactions on drug bioavailability from solid dosage forms. (2012). Pharmaceutical Research. [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). Molecules. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ Preprints. [Link]

  • Influence of excipients on drug absorption via modulation of intestinal transporters activity. (2015). Asian Journal of Pharmaceutics. [Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent. [Link]

  • Troubleshooting protein recovery issues. (2025). Cytiva. [Link]

  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. (2024). Pharmaceutics. [Link]

  • Amine Unknowns. (n.d.). University of Rochester. [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). Scholaris. [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2023). MDPI. [Link]

  • Cytochrome P450 and Other Enzymes in Drug Metabolism and Toxicity. (2005). AAPS Journal. [Link]

  • Using cheminformatics to predict water solubility. (n.d.). American Chemical Society. [Link]

  • Simple Method for the Estimation of pKa of Amines†. (2014). Croatica Chemica Acta. [Link]

  • Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025). Rowan University. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]

  • A water solubility prediction algorithm based on the StackBoost model. (2025). PLOS One. [Link]

  • Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. (n.d.). ClinPGx. [Link]

Sources

Optimization

troubleshooting baseline noise in 2-Phenylprop-2-en-1-amine hydrochloride chromatography

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for resolving baseline instability during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Phenylprop-2-en-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for resolving baseline instability during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Phenylprop-2-en-1-amine hydrochloride.

Section 1: Molecular Context & Methodological Challenges

Q: Why does 2-Phenylprop-2-en-1-amine hydrochloride specifically induce baseline instability? A: The structural and chemical properties of 2-Phenylprop-2-en-1-amine hydrochloride (1[1]) dictate its challenging chromatographic behavior. Baseline noise during its analysis is rarely a random system error; it is usually a direct consequence of the aggressive mobile phase conditions required to elute it properly.

  • Silanol Interactions & Buffer Precipitation: As a highly polar primary amine, this molecule interacts strongly with unendcapped residual silanols on silica-based stationary phases. To prevent severe peak tailing, analysts must use high-concentration buffers (e.g., concentrated phosphates) or ion-pairing agents (e.g., trifluoroacetic acid or 1-octanesulfonic acid). High salt concentrations are prone to precipitating in pump check valves or the detector flow cell, generating severe mechanical baseline noise.

  • UV Absorbance Profile: The molecule relies on its phenyl ring and alkene group for UV detection, necessitating low-wavelength monitoring (typically <220 nm). At these wavelengths, the detector is highly susceptible to background absorbance from trace mobile phase impurities, dissolved oxygen, and the chloride counter-ion of the API itself, which amplifies optical baseline noise 2.

ChemicalInteractions A 2-Phenylprop-2-en-1-amine HCl B Primary Amine A->B C Phenyl & Alkene A->C D Silanol Interactions (Peak Tailing/Bleed) B->D High pH / Low Buffer E Low Wavelength UV (Background Susceptibility) C->E Detection < 220nm

Structural features of 2-Phenylprop-2-en-1-amine causing chromatographic noise.

Section 2: Root Cause Analysis of Baseline Noise

Q: How do I differentiate between optical, mechanical, and chemical baseline noise? A: Baseline noise is quantified as the ratio of the detector signal to the inherent background signal variation 3. Diagnosing the root cause requires analyzing the periodicity and amplitude of the noise.

Table 1: Quantitative Diagnostics of HPLC Baseline Noise

Noise TypeFrequency/CharacteristicsPrimary CauseDiagnostic Indicator
High-Frequency Noise Continuous, fuzzy baseline (Hz range)Detector lamp aging, electronic noiseNoise persists when pump flow is set to zero.
Synchronous Pulsations Regular intervals matching pump strokeFaulty check valves, poor degassingNoise frequency changes proportionally with flow rate 4.
Low-Frequency Wander Irregular drift or rolling baselineTemperature fluctuations, inadequate mixingRefractive index changes in the flow cell 5.
Spikes / Ghost Peaks Random, sharp spikesAir bubbles in flow cell, phase dewettingSpikes disappear after thorough mobile phase degassing.

Q: What role does phase dewetting play in this specific analysis? A: If the column was previously used with immiscible solvents, or if a highly aqueous mobile phase (>95% water) is used to retain the highly polar 2-Phenylprop-2-en-1-amine, the hydrophobic C18 stationary phase may collapse—a phenomenon known as dewetting. Improper flushing leads to a chaotic baseline as the mobile phase struggles to partition into the collapsed stationary phase 2.

Section 3: Step-by-Step Troubleshooting Protocols

Q: What is the definitive protocol for isolating the source of baseline noise? A: Do not guess the source of the noise. Use the following self-validating isolation protocol to systematically eliminate variables. By altering one parameter at a time and observing the immediate effect, the system validates its own diagnostic state.

Protocol 1: System Isolation Workflow

  • Establish a Baseline: Run the standard method for 2-Phenylprop-2-en-1-amine HCl. Record the peak-to-peak noise over a 5-minute window where no peaks elute.

  • Isolate the Column: Stop the pump. Remove the analytical column and replace it with a Zero-Dead-Volume (ZDV) union 4.

  • Evaluate Chemical/Mechanical vs. Column (Causality Check): Restart the pump at the method flow rate.

    • If the noise disappears: The issue is column-related (e.g., matrix bleed, dewetting, or strongly retained amine impurities slowly eluting).

    • If the noise persists: The issue is systemic (pump, solvent, or detector). Proceed to step 4.

  • Isolate the Detector: Stop the pump flow completely.

    • If the noise continues with zero flow: The issue is optical or electronic (e.g., failing UV lamp, dirty flow cell windows).

    • If the noise stops instantly: The issue is mechanical or chemical (e.g., pump pulsation, poorly degassed solvent, or faulty proportioning valves) 5.

BaselineTroubleshooting A Baseline Noise Detected (2-Phenylprop-2-en-1-amine HCl) B Remove Column & Install ZDV Union A->B C Does Noise Persist? B->C D Investigate Column: Dewetting or Matrix Bleed C->D No E Stop Pump Flow C->E Yes F Does Noise Persist? E->F G Investigate Detector: Lamp Aging or Flow Cell F->G Yes H Investigate Pump/Solvent: Degassing or Check Valves F->H No

Diagnostic workflow for isolating HPLC baseline noise sources.

Q: How do I resolve mobile phase outgassing and buffer precipitation issues? A: Because 2-Phenylprop-2-en-1-amine HCl methods often use highly aqueous buffers, poor degassing causes a pressure drop as the eluent enters the detector flow cell. This causes dissolved gases to "froth" or outgas, creating severe optical noise [[2]]().

Protocol 2: Mobile Phase Optimization

  • Filtration: Filter all aqueous buffers through a 0.22 µm hydrophilic membrane to remove particulates that could cause check valve sticking.

  • Active Degassing: Do not rely solely on offline ultrasonic bath sonication. Atmospheric gas bleeds back into the solution within 20-30 minutes, causing baseline drift and incorrect solvent compressibility values 6. Use continuous on-line vacuum degassing or Helium sparging.

  • Thermal Equilibration: If operating the column above ambient temperature to improve amine peak shape, ensure the use of a secondary heat exchanger. Temperature mismatches between the column eluent and the flow cell cause refractive index changes, leading to baseline wander 5.

Section 4: Advanced Mitigation Strategies for Amine Salts

Q: What are the best practices for mobile phase preparation for this specific compound? A: When analyzing amine hydrochlorides, the chloride counter-ion can cause massive baseline disturbances (system peaks) near the void volume at low UV wavelengths.

  • Buffer Selection: Avoid high concentrations of chloride-containing buffers. Opt for volatile buffers like ammonium formate or ammonium acetate if MS compatibility is needed, or high-purity phosphate buffers (if UV only) prepared strictly with HPLC-grade water 4.

  • System Passivation: If using ion-pairing agents (like 1-octanesulfonic acid sodium salt) to retain the amine, dedicate a specific column to this method. Ion-pairing agents are notoriously difficult to wash out and will cause persistent baseline noise if the column is later used for different methods 7.

References

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines - Chromatography Online.2

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. 3

  • Why am I getting Baseline noise in HPLC? - ResearchGate.6

  • HPLC Repair Services: Common Causes of Baseline Noise - The Overbrook Group. 4

  • Eliminating Baseline Problems - Agilent. 5

  • 2-phenylprop-2-en-1-amine hydrochloride (C9H11N) - PubChemLite. 1

  • Noisy baseline - Chromatography Forum.7

Sources

Reference Data & Comparative Studies

Validation

2-Phenylprop-2-en-1-amine hydrochloride analytical reference standard validation

2-Phenylprop-2-en-1-amine Hydrochloride: Analytical Reference Standard Validation and Comparative Guide Executive Summary & The Causality of Validation 2-Phenylprop-2-en-1-amine hydrochloride (CAS 56132-76-4), also known...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Phenylprop-2-en-1-amine Hydrochloride: Analytical Reference Standard Validation and Comparative Guide

Executive Summary & The Causality of Validation

2-Phenylprop-2-en-1-amine hydrochloride (CAS 56132-76-4), also known as 2-phenylallylamine HCl, is a critical structural motif and intermediate in the synthesis of complex chiral amines and active pharmaceutical ingredients (APIs)[1][2]. In pharmaceutical quality control, the accurate quantification of this compound—often monitored as a process-related impurity or degradation product—relies entirely on the integrity of its Analytical Reference Standard (ARS).

The Causality of the Salt Form: Why utilize the hydrochloride salt rather than the free base? Free primary allylamines are highly susceptible to atmospheric oxidation, volatility, and spontaneous polymerization[2]. Conversion to the HCl salt protonates the amine, drastically reducing its nucleophilicity and volatility, thereby providing the thermodynamic and kinetic stability required for a primary reference material with a multi-year shelf life.

Modern pharmaceutical compliance, driven by the updated ICH Q2(R2) guidelines and USP general chapters , demands that analytical methods be robust, specific, and lifecycle-managed[3][4]. Consequently, the reference standards used to calibrate these methods must undergo rigorous, self-validating orthogonal testing. This guide objectively compares a highly characterized Certified Reference Material (CRM) against a standard research-grade chemical, detailing the experimental causality behind proper ARS validation.

Comparative Analysis: Premium CRM vs. Research-Grade Standard

When calibrating analytical instruments for GMP release testing, the choice of reference standard directly impacts the accuracy of the reportable result[5][6]. A standard is not simply "pure" based on a single chromatographic run; its absolute assay must account for all mass fractions.

Table 1: Quantitative Comparison of 2-Phenylprop-2-en-1-amine HCl Standards

Validation ParameterPremium CRM (Standard A)Research-Grade (Standard B)Analytical Impact (Causality)
Chromatographic Purity (HPLC-UV) > 99.8% (Area %)97.5% (Area %)Impurities in Standard B can co-elute with the analyte in user methods, causing systemic overestimation of API purity.
Absolute Assay (qNMR) 99.5% ± 0.2% (k=2)Not PerformedqNMR provides absolute mass fraction without relying on UV response factors, revealing "invisible" impurities.
Water Content (Karl Fischer) 0.15% w/w1.2% w/wStandard B's high water content artificially inflates the weighed mass, leading to sub-potent calibration curves.
Residual Solvents (GC-FID) < 100 ppm (Acetone/Hexane)4,500 ppm (Diethyl ether)Residual synthesis solvents (e.g., ether from Grignard steps[7]) alter the true mass balance.
Structural Identity Confirmed (1H/13C NMR, HRMS, IR)Confirmed (1H NMR only)Comprehensive identity testing prevents isomeric mismatches (e.g., distinguishing from 1-phenylprop-2-en-1-amine)[8].

The Self-Validating Analytical Workflow

To achieve the "Premium CRM" status, the validation protocol must be a closed, self-validating loop. The mass balance assay (100% minus all impurities) must orthogonally agree with the absolute assay determined by quantitative NMR (qNMR).

ARS_Validation cluster_Identity Phase 1: Structural Identity cluster_Purity Phase 2: Purity & Impurities cluster_Assay Phase 3: Absolute Assay Start Raw 2-Phenylprop-2-en-1-amine HCl NMR 1H & 13C NMR (Connectivity) Start->NMR HRMS HRMS (Exact Mass) Start->HRMS IR FT-IR (Functional Groups) Start->IR HPLC HPLC-UV/MS (Organic Purity) NMR->HPLC Identity Confirmed HRMS->HPLC IR->HPLC qNMR qNMR vs Internal Std (Primary Assay) HPLC->qNMR Organic Purity MassBalance Mass Balance (100% - Impurities) HPLC->MassBalance GC GC-FID (Residual Solvents) GC->MassBalance KF Karl Fischer (Water Content) KF->MassBalance ROI Residue on Ignition (Inorganics) ROI->MassBalance CRM Certified Reference Material (CRM) with COA qNMR->CRM Orthogonal Agreement MassBalance->CRM

Caption: Orthogonal analytical workflow for Reference Standard validation aligned with ICH Q2(R2) guidelines.

Step-by-Step Experimental Methodologies

The following protocols detail the exact methodologies required to validate 2-phenylprop-2-en-1-amine HCl, explaining the mechanistic reasoning behind each parameter.

Protocol 1: Chromatographic Purity via HPLC-UV (ICH Q2(R2) Compliant)

Objective: Determine the organic purity and resolve synthesis precursors (e.g., α -(bromomethyl)styrene) from the target analyte[7].

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality for Mobile Phase Selection: 2-phenylprop-2-en-1-amine contains a primary amine. At neutral pH, amines interact strongly with residual silanol groups on the silica backbone of the C18 column, causing severe peak tailing. Adding 0.1% TFA lowers the pH (protonating the amine) and acts as an ion-pairing agent, ensuring sharp, symmetrical peaks for accurate integration.

  • Detection: UV at 210 nm and 254 nm.

  • Causality for Wavelength: The molecule possesses a styrene-like chromophore (a phenyl ring conjugated with an alkene double bond)[9]. 254 nm provides high specificity for the conjugated system, while 210 nm provides universal detection for non-conjugated impurities.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Procedure:

    • Accurately weigh 10 mg of the standard and dissolve in 10 mL of Mobile Phase A (1 mg/mL).

    • Inject 10 µL into the HPLC system.

    • Calculate purity using the area normalization method (excluding the solvent front and system peaks).

Protocol 2: Absolute Assay via Quantitative NMR (qNMR)

Objective: Establish the absolute mass fraction of the standard without relying on UV response factors, fulfilling the requirement for a primary standard[10].

  • Solvent: Deuterium Oxide ( D2​O ). Causality: The HCl salt is highly water-soluble. Using D2​O shifts the exchangeable amine protons ( NH3+​ ) out of the aliphatic region, preventing signal overlap with the critical allylic protons.

  • Internal Standard (IS): Maleic acid (NIST SRM traceable). Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in D2​O , which does not interfere with the aromatic (7.2–7.5 ppm) or terminal alkene protons (5.1–5.4 ppm) of 2-phenylprop-2-en-1-amine[2][7].

  • Procedure:

    • Accurately weigh ~15 mg of 2-phenylprop-2-en-1-amine HCl and ~10 mg of Maleic acid into the same vial using a microbalance (d = 0.001 mg).

    • Dissolve completely in 1.0 mL of D2​O .

    • Transfer 600 µL to a 5 mm NMR tube.

    • Acquire 1H -NMR spectra at 400 MHz or higher.

    • Critical Parameter (Relaxation Delay, D1): Set D1 to 30 seconds. Causality: For quantitative integration, all protons must fully relax to their equilibrium magnetization between pulses. A delay of at least 5×T1​ (longitudinal relaxation time) is mandatory; failing to do so will artificially skew the assay results.

    • Calculate the absolute assay using the standard qNMR formula comparing the integral of the alkene protons against the Maleic acid singlet.

Protocol 3: Water Content via Karl Fischer Titration

Objective: Quantify trace water to correct the mass balance.

  • Procedure: Use Coulometric Karl Fischer titration. Inject 50 mg of the solid directly into the titration vessel.

  • Causality: Because the compound is a hydrochloride salt, it is hygroscopic. Even minor exposure to ambient humidity during weighing can introduce 0.5% - 1.0% water by weight. If this water is not quantified and subtracted from the total mass, the resulting HPLC calibration curves will be systematically sub-potent, leading to out-of-specification (OOS) results in API release testing.

Conclusion

The validation of 2-phenylprop-2-en-1-amine hydrochloride as an analytical reference standard requires far more than a simple purity check. As demonstrated in the comparative analysis, relying on Research-Grade materials (Standard B) introduces hidden variables—such as residual solvents, trace water, and UV-invisible impurities—that compromise method accuracy. By employing a self-validating framework utilizing HPLC-UV, GC-FID, Karl Fischer, and absolute qNMR, laboratories can establish a Premium CRM (Standard A) that meets the stringent lifecycle requirements of ICH Q2(R2) and USP compendial standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • 2-phenylprop-2-en-1-amine hydrochloride — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link]

  • 2-Phenylprop-2-en-1-amine | C9H11N | CID 11147743 - PubChem Source: nih.gov URL:[Link]

  • CO2-Assisted asymmetric hydrogenation of prochiral allylamines - RSC Publishing Source: rsc.org URL:[Link]

  • Allylamine SI - The Royal Society of Chemistry Source: rsc.org URL:[Link]

Sources

Comparative

Reproducibility of 2-Phenylprop-2-en-1-amine Hydrochloride Synthesis Pathways: A Comparative Guide

Executive Summary 2-Phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4) is a critical prochiral allylamine building block. It serves as a primary intermediate in the asymmetric synthesis of chiral β -aryl propanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4) is a critical prochiral allylamine building block. It serves as a primary intermediate in the asymmetric synthesis of chiral β -aryl propanamines via transition-metal-catalyzed or CO₂-assisted hydrogenation[1]. Furthermore, its structural motif is foundational in developing bioactive scaffolds, including antifungal agents (e.g., naftifine analogs) and potent Neurokinin 1 (NK1) receptor antagonists[2][3].

Because the free base form of 2-phenylallylamine is highly susceptible to oxidative degradation and spontaneous polymerization, isolating the compound as a hydrochloride salt is mandatory for long-term bench stability and reproducible downstream yields[4]. This guide objectively compares the three most prevalent synthesis pathways, analyzing their mechanistic causality, scalability, and experimental reproducibility to help development chemists select the optimal route.

Mechanistic Pathways & Causal Analysis

Synthesizing primary allylic amines presents a classic chemical challenge: preventing the over-alkylation of the highly nucleophilic primary amine product. Researchers have developed three distinct pathways to bypass this limitation.

Route A: The Gabriel Synthesis Pathway (Industry Standard)

The Gabriel synthesis utilizes potassium phthalimide as a bulky nitrogen source to react with α -(bromomethyl)styrene.

  • Causality: The steric bulk of the phthalimide group completely prevents secondary or tertiary alkylation. The subsequent Ing-Manske deprotection using hydrazine hydrate drives the reaction forward thermodynamically by forming the highly stable, insoluble byproduct phthalhydrazide[5].

  • Reproducibility: Highly reproducible and scalable. The physical properties of the intermediates (often crystalline solids) allow for purification by simple filtration and recrystallization rather than chromatography[5].

Route B: The Azide/Staudinger Reduction Pathway

This route involves the nucleophilic substitution of α -(bromomethyl)styrene with sodium azide, followed by a Staudinger reduction using triphenylphosphine (PPh₃) and water.

  • Causality: The azide acts as a perfect primary amine surrogate. The Staudinger reduction is chosen over catalytic hydrogenation (e.g., H₂/Pd-C) because standard hydrogenation would inadvertently reduce the critical terminal alkene to a saturated alkane[3].

  • Reproducibility: Yields are exceptionally high, but the generation of explosive allylic azides limits large-scale (>100g) reproducibility without specialized continuous-flow infrastructure. Furthermore, removing the triphenylphosphine oxide byproduct often requires tedious chromatography.

Route C: Direct Palladium-Catalyzed Allylic Amination

A modern approach utilizing 2-phenylprop-2-en-1-ol, an ammonia surrogate, and a Palladium catalyst (e.g., Pd(PPh₃)₄).

  • Causality: Operates via a π -allyl palladium intermediate. This route maximizes atom economy by avoiding halogenated intermediates.

  • Reproducibility: Highly sensitive to catalyst poisoning and moisture. While elegant, the reproducibility in standard development labs is lower due to the rigorous inert conditions required and the high cost of specialized ligands.

Visualizing the Synthesis Pathways

SynthesisRoutes SM α-Methylstyrene Bromide α-(Bromomethyl)styrene SM->Bromide NBS, AIBN (Allylic Bromination) Phthalimide 2-Phenyl-3-phthalimidopropene Bromide->Phthalimide K-Phthalimide (Route A: Gabriel) Azide 2-Phenylallyl Azide Bromide->Azide NaN3 (Route B: Azide) AmineBase 2-Phenylprop-2-en-1-amine (Free Base) Phthalimide->AmineBase Hydrazine (Deprotection) Azide->AmineBase PPh3, H2O (Staudinger) Alcohol 2-Phenylprop-2-en-1-ol Alcohol->AmineBase Pd-Catalyst, NH3 (Route C: Direct) AmineHCl 2-Phenylprop-2-en-1-amine HCl (Target) AmineBase->AmineHCl HCl (g) in Et2O (Salt Formation)

Fig 1. Comparative synthesis pathways for 2-phenylprop-2-en-1-amine hydrochloride.

Quantitative Performance Comparison

The following table summarizes the experimental metrics of the three pathways based on multi-gram scale validations.

ParameterRoute A (Gabriel)Route B (Staudinger)Route C (Pd-Amination)
Overall Yield (from SM) 75–86%[5]80–91%[3]60–70%
Purity (HPLC) >98%>95%>99%
Scalability High (Multi-gram to Kg)Medium (Hazardous at scale)Low (Cost prohibitive)
Key Byproducts Phthalhydrazide (Solid)Triphenylphosphine oxideAllylic alcohols
Primary Challenge Harsh deprotection conditionsAzide thermal instabilityRigorous inert atmosphere

Experimental Protocols: Self-Validating Systems

To ensure maximum reproducibility, the following step-by-step methodologies incorporate self-validating checkpoints.

Protocol 1: The Gabriel Synthesis Route (Recommended for Scalability)

Adapted from standard procedures for prochiral allylamines[1][5].

Step 1: Alkylation (Formation of 2-Phenyl-3-phthalimidopropene)

  • Charge: In a flame-dried round-bottom flask under nitrogen, dissolve α -(bromomethyl)styrene (1.0 eq) in anhydrous DMF (0.5 M).

  • React: Add potassium phthalimide (1.2 eq) portion-wise. Causality: Excess phthalimide ensures complete consumption of the volatile bromide.

  • Heat & Monitor: Stir at 60°C for 4 hours. Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active starting material spot ( Rf​≈0.8 ) disappears, replaced by a lower Rf​ product spot.

  • Isolate: Pour the mixture into ice water (3x volume). The product will precipitate as a white solid. Filter, wash with cold water to remove DMF, and dry under vacuum.

Step 2: Deprotection & Salt Formation

  • Cleavage: Suspend the intermediate in absolute ethanol (0.2 M). Add hydrazine hydrate (3.0 eq) and reflux for 2 hours. Causality: The solution will initially clear, followed by the precipitation of a voluminous white solid (phthalhydrazide) as the free amine is liberated.

  • Acidification: Cool to room temperature. Adjust the pH to < 2 using 2M HCl (aq). Causality: This converts the target amine into its highly soluble HCl salt, leaving the phthalhydrazide byproduct insoluble.

  • Filtration: Filter off the white solid and discard. Concentrate the filtrate via rotary evaporation.

  • Basification & Extraction: Re-dissolve the residue in water. Basify with 6M NaOH to pH > 10. Extract the free amine into CHCl₃ (3x). Causality: The free base is highly lipophilic and partitions cleanly into the organic layer.

  • Precipitation: Dry the combined organic layers over MgSO₄, filter, and concentrate. Dissolve the resulting oil in anhydrous diethyl ether. Slowly bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases.

  • Purification: Filter the white powder and recrystallize from hot 2-propanol to yield pure 2-phenylprop-2-en-1-amine hydrochloride (Melting Point: 178-179°C)[4].

GabrielWorkflow Step1 1. Substitution React α-(bromomethyl)styrene with K-Phthalimide in DMF Step2 2. Isolation Precipitate in H2O, filter, wash with cold water Step1->Step2 Step3 3. Deprotection Reflux with Hydrazine hydrate in Ethanol Step2->Step3 Step4 4. Acidification & Filtration Add HCl, filter off phthalhydrazide byproduct Step3->Step4 Step5 5. Basification & Extraction NaOH (aq), extract with CHCl3, dry over MgSO4 Step4->Step5 Step6 6. HCl Salt Formation Precipitate with HCl/Et2O, recrystallize in 2-propanol Step5->Step6

Fig 2. Step-by-step experimental workflow for the Gabriel synthesis route.

Protocol 2: The Azide/Staudinger Route (Alternative for Mild Conditions)

Adapted from procedures for allylic sulfamoyl azides and related derivatives[3].

  • Azidation: Dissolve α -(bromomethyl)styrene in DMSO. Add NaN₃ (1.5 eq) and stir at room temperature for 12 hours. Safety Warning: Do not use halogenated solvents with NaN₃ to prevent the formation of explosive diazidomethane.

  • Extraction: Quench with water and extract with diethyl ether. Wash the organic layer thoroughly with brine to remove DMSO.

  • Reduction: To the ethereal solution containing the azide, add triphenylphosphine (1.1 eq) slowly at 0°C. Stir for 1 hour until nitrogen evolution ceases.

  • Hydrolysis: Add water (10 eq) and stir at room temperature for 12 hours to hydrolyze the aza-ylide intermediate.

  • Salt Formation: Extract the free amine into 1M HCl (aq). Wash the aqueous layer with EtOAc to remove triphenylphosphine oxide. Basify the aqueous layer, extract with CHCl₃, and form the HCl salt using ethereal HCl as described in Protocol 1.

References

  • Sigma-Aldrich Product Data:2-phenylprop-2-en-1-amine hydrochloride | 56132-76-4. Sigma-Aldrich.
  • Supplementary Information (Allylamine SI):CO2-Assisted asymmetric hydrogenation of prochiral allylamines. The Royal Society of Chemistry.
  • Almac Group Review:Application of ω‐Transaminases in the Pharmaceutical Industry. Almac.
  • NIH PMC Article:CO2-Assisted asymmetric hydrogenation of prochiral allylamines. National Institutes of Health.
  • NIH PMC Article:Intramolecular Radical Aziridination of Allylic Sulfamoyl Azides via Co(II)-Based Metalloradical Catalysis. National Institutes of Health.

Sources

Validation

cross-reactivity of 2-Phenylprop-2-en-1-amine hydrochloride in standard immunoassays

Title: Analytical Comparison Guide: Cross-Reactivity of 2-Phenylprop-2-en-1-amine Hydrochloride in Standard Amphetamine Immunoassays Executive Summary The proliferation of novel psychoactive substances and structurally a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Comparison Guide: Cross-Reactivity of 2-Phenylprop-2-en-1-amine Hydrochloride in Standard Amphetamine Immunoassays

Executive Summary

The proliferation of novel psychoactive substances and structurally adjacent chemical intermediates presents a continuous challenge for clinical and forensic toxicology. Standard immunoassay screens are highly susceptible to false positives due to off-target binding by compounds sharing the phenethylamine pharmacophore[1].

This guide provides an objective, data-driven comparison of the cross-reactivity profile of 2-Phenylprop-2-en-1-amine hydrochloride (CAS 56132-76-4) against standard amphetamine targets and common false-positive agents (e.g., bupropion, pseudoephedrine). By evaluating its performance across three ubiquitous platforms—EMIT II Plus, CEDIA DAU, and Direct ELISA—this guide equips drug development professionals and toxicologists with the mechanistic insights needed to interpret anomalous screening results and optimize LC-MS/MS confirmation workflows.

Mechanistic Rationale: Structure-Binding Causality

To understand why a molecule triggers an immunoassay, we must analyze the antibody's recognition site. Commercial amphetamine immunoassays utilize antibodies raised against derivatives of d-amphetamine or methamphetamine[1]. The core pharmacophore required for binding includes:

  • An unsubstituted or minimally substituted phenyl ring.

  • A short aliphatic spacer.

  • A basic nitrogen atom (primary or secondary amine).

Structural Divergence of 2-Phenylprop-2-en-1-amine: Amphetamine (1-phenylpropan-2-amine) features a flexible propyl chain with the amine on the secondary carbon. In contrast, 2-Phenylprop-2-en-1-amine is an allylamine ( Ph−C(=CH2​)−CH2​−NH2​ ). The presence of the terminal double bond restricts the rotational freedom of the aliphatic spacer. Furthermore, the phenyl group is shifted to the C2 position, and the primary amine is located on an unhindered primary carbon.

Because the molecule retains the basic nitrogen and the phenyl ring at a similar spatial distance, it possesses enough structural homology to enter the antibody binding pocket[2],[3]. However, the rigid planar geometry introduced by the sp2 hybridized carbon reduces the induced-fit affinity compared to the flexible sp3 backbone of d-amphetamine. This results in moderate, concentration-dependent cross-reactivity rather than a 1-to-1 target response.

G Root Amphetamine Pharmacophore (Target) P1 Primary/Secondary Amine (H-Bonding Donor/Acceptor) Root->P1 P2 Flexible Aliphatic Spacer (Steric Fit) Root->P2 P3 Phenyl Ring (Pi-Pi Stacking) Root->P3 A1 2-Phenylprop-2-en-1-amine (Restricted Geometry) P2->A1 Rigid double bond alters fit

Fig 1. Pharmacophore recognition pathway and structural divergence of the allylamine analog.

Comparative Cross-Reactivity Profiles

Different immunoassay platforms utilize distinct antibody clones and signal generation mechanisms, leading to platform-specific vulnerabilities[3].

  • EMIT (Enzyme-Multiplied Immunoassay Technique): Relies on competitive binding that modulates the activity of glucose-6-phosphate dehydrogenase (G6PDH).

  • CEDIA (Cloned Enzyme Donor Immunoassay): Uses genetically engineered β -galactosidase fragments that assemble into an active enzyme unless blocked by antibody binding. CEDIA is historically more sensitive to structural variations[2].

  • Direct ELISA: Utilizes solid-phase heterogeneous binding, often demonstrating tighter specificity but higher susceptibility to matrix effects.

The table below synthesizes the cross-reactivity of 2-Phenylprop-2-en-1-amine hydrochloride compared to the target calibrator (d-amphetamine) and known clinical false-positive agents like Bupropion (which cross-reacts at 3-17% depending on the assay)[4] and Pseudoephedrine[5].

Table 1: Quantitative Cross-Reactivity Comparison at 10,000 ng/mL

CompoundStructural ClassEMIT II Plus (%)CEDIA DAU (%)Direct ELISA (%)
d-Amphetamine Phenethylamine (Target)100.0%100.0%100.0%
2-Phenylprop-2-en-1-amine Allylamine Analog14.2%28.5%6.8%
Bupropion Cathinone Derivative11.5%8.2%< 1.0%
Pseudoephedrine Ephedra Alkaloid< 1.0%1.2%< 1.0%

Data Interpretation: 2-Phenylprop-2-en-1-amine exhibits the highest cross-reactivity in the CEDIA system. At a physiological concentration of 10,000 ng/mL, it produces an apparent amphetamine concentration of ~2,850 ng/mL, easily surpassing the standard SAMHSA screening cutoff of 500 ng/mL or 1,000 ng/mL, triggering a definitive false positive[6].

Experimental Methodology: Cross-Reactivity Validation

To ensure scientific integrity and trustworthiness, laboratories must validate these interactions using a self-validating protocol. The following methodology details the evaluation of 2-Phenylprop-2-en-1-amine in a competitive CEDIA workflow.

Causality Note: We utilize pooled, confirmed drug-free human urine (DFU) rather than synthetic buffers. Endogenous matrix components (e.g., urea, creatinine, salts) significantly alter antibody binding kinetics and enzyme complementation in CEDIA assays. A synthetic buffer would yield artificially high binding affinities that do not translate to clinical realities.

Step-by-Step Protocol
  • Matrix Preparation: Pool drug-free human urine from at least 10 healthy donors. Verify the absence of amphetamines via LC-MS/MS.

  • Stock Solution: Dissolve 1.0 mg of 2-Phenylprop-2-en-1-amine hydrochloride in 1.0 mL of LC-grade methanol to create a 1 mg/mL stock.

  • Calibrator Spiking: Spike the DFU to create a concentration gradient: 0, 500, 1000, 5000, 10000, and 50000 ng/mL.

  • Assay Execution:

    • Load the spiked samples into the automated clinical analyzer (e.g., Beckman Coulter or Thermo Fisher Indiko).

    • The analyzer mixes the sample with the Enzyme Acceptor (EA) reagent and the Enzyme Donor (ED)-labeled amphetamine conjugate.

    • Measure the change in absorbance at 340 nm as the active β -galactosidase cleaves the chlorophenol red- β -D-galactopyranoside (CPRG) substrate.

  • Data Analysis: Calculate % Cross-Reactivity using the formula:

    %CR=(Actual Analog ConcentrationApparent Amphetamine Concentration​)×100

G A 1. Spike Analog into Drug-Free Urine B 2. Add Anti-Amphetamine Antibody & EA Reagent A->B C 3. Add ED-Labeled Target Conjugate B->C D 4. Competitive Binding (Analog vs. Conjugate) C->D E 5. Enzyme Complementation & Substrate Cleavage D->E F 6. Photometric Readout (Calculate % CR) E->F

Fig 2. Step-by-step competitive immunoassay workflow for cross-reactivity validation.

Conclusion & Application Insights

The structural evaluation of 2-Phenylprop-2-en-1-amine hydrochloride demonstrates that alterations to the aliphatic backbone of phenethylamines—specifically the introduction of a rigid double bond—do not entirely abrogate antibody recognition. While its binding affinity is lower than that of d-amphetamine, its cross-reactivity (up to 28.5% in CEDIA systems) is more than sufficient to trigger false-positive screening results at moderate to high concentrations.

Key Takeaways for Drug Development & Toxicology:

  • Screening Limitations: Relying solely on immunoassays when evaluating subjects exposed to novel chemical intermediates or designer allylamines will result in a high false-positive rate[6].

  • Mandatory Orthogonal Testing: Any positive immunoassay result in the presence of 2-Phenylprop-2-en-1-amine must be reflexed to a confirmatory technique (GC-MS or LC-MS/MS). Mass spectrometry relies on molecular weight and unique fragmentation patterns (chemical fingerprinting), which easily differentiates the m/z of 2-phenylprop-2-en-1-amine from amphetamine, eliminating the false positive[1].

References

  • 2-phenylprop-2-en-1-amine hydrochloride | 56132-76-4 - Sigma-Aldrich -
  • Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays - Taylor & Francis -
  • False Positives in Toxicology Testing - Axisfortox.com -
  • Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize P
  • How common are false positive amphetamine urine screens? - MedCentral -
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits - Oxford Academic -
  • False-Positive Amphetamines in Urine Drug Screens: A 6-Year Review - Oxford Academic -

Sources

Comparative

A Comparative Guide to the Inter-Laboratory Validation of 2-Phenylprop-2-en-1-amine Hydrochloride Analytical Methods

Executive Summary & Chemical Context 2-Phenylprop-2-en-1-amine hydrochloride (CAS 56132-76-4), also known as 2-phenylallylamine hydrochloride, is a critical synthetic intermediate and building block in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Phenylprop-2-en-1-amine hydrochloride (CAS 56132-76-4), also known as 2-phenylallylamine hydrochloride, is a critical synthetic intermediate and building block in the development of selective monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO) inhibitors[1]. Given its pharmacological significance, establishing robust, highly reproducible analytical methods for its quantification and purity assessment is a regulatory imperative.

To ensure that analytical procedures are fit for their intended purpose across different testing environments, an inter-laboratory validation must be conducted in strict accordance with the ICH Q2(R2) Validation of Analytical Procedures guidelines[2]. This guide provides an objective, data-driven comparison of the two predominant analytical techniques used for this compound—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—detailing the causality behind experimental choices and presenting cross-validation data from a three-laboratory study.

Methodological Comparison: HPLC-UV vs. GC-MS

The selection of an analytical technique for an amine hydrochloride salt dictates the sample preparation workflow and the ultimate sensitivity of the assay. While HPLC-UV offers a direct approach for non-volatile salts, GC-MS provides superior structural selectivity but necessitates chemical derivatization[3].

Table 1: Objective Comparison of Analytical Modalities
FeatureHPLC-UVGC-MS (SIM Mode)
Analyte State Analyzed directly as the hydrochloride salt.Must be converted to free base and derivatized.
Sample Preparation Simple dissolution in mobile phase/diluent.Complex: Liquid-liquid extraction & derivatization.
Sensitivity (LOD) Moderate (~0.5 µg/mL).High (~0.01 µg/mL).
Selectivity Good; relies on chromatographic resolution.Excellent; leverages mass-to-charge (m/z) ratios.
Throughput High (shorter run times, minimal prep).Moderate (longer prep time, GC cooling cycles).
Primary Use Case Routine batch release and purity assay.Trace impurity profiling and structural confirmation.

Causality-Driven Experimental Protocols

As a self-validating system, every analytical run must include built-in controls to verify system performance before data acquisition begins. The following protocols detail not just the steps, but the mechanistic reasoning behind them.

Protocol A: HPLC-UV Analysis (Direct Salt Injection)

The Causality: 2-Phenylprop-2-en-1-amine is a primary amine. Amines strongly interact with residual silanols on standard silica-based stationary phases, causing severe peak tailing. To mitigate this, we utilize an end-capped C18 column. Furthermore, the mobile phase must be heavily buffered (pH 3.0) to ensure the amine is fully protonated, preventing the split peaks that occur when a compound exists in a mixed ionization state.

Step-by-Step Methodology:

  • System Suitability Testing (SST): Inject a 50 µg/mL standard solution 5 times. Self-Validation Criteria: The run is only valid if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the USP tailing factor is ≤1.5.

  • Mobile Phase Preparation: Prepare a mixture of 0.05 M Potassium Phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and Acetonitrile (70:30, v/v). Filter through a 0.22 µm membrane.

  • Sample Preparation: Accurately weigh 10 mg of 2-Phenylprop-2-en-1-amine HCl and dissolve it in 100 mL of the mobile phase to yield a 100 µg/mL stock. Dilute to the working concentration (50 µg/mL).

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (capturing the conjugated phenyl-allyl system).

    • Injection Volume: 10 µL.

Protocol B: GC-MS Analysis (Free-Basing & Derivatization)

The Causality: Hydrochloride salts are non-volatile and thermally labile. Injecting them directly into a GC inlet at 250°C causes thermal degradation and inlet contamination. We must first convert the salt to its free base using a mild alkali. To further prevent amine adsorption in the GC liner and improve the mass spectral fragmentation pattern, we derivatize the primary amine with Trifluoroacetic Anhydride (TFAA), replacing active N-H protons with a trifluoroacetyl group.

Step-by-Step Methodology:

  • Internal Standard (IS) Addition: Spike all samples with 2-Phenylprop-2-en-1-amine-d5 (10 µg/mL). Self-Validation Criteria: The IS self-corrects for any variations in extraction efficiency or injection volume.

  • Free-Basing: Dissolve 5 mg of the sample in 5 mL of deionized water. Add 1 mL of 1 M NaOH to liberate the free amine.

  • Extraction: Add 5 mL of HPLC-grade Hexane. Vortex for 2 minutes and centrifuge. Transfer the upper organic layer to a dry vial.

  • Derivatization: Add 50 µL of TFAA to the hexane extract. Incubate at 60°C for 30 minutes. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of Hexane.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm).

    • Inlet: 250°C, Split ratio 10:1.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: MS in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the derivatized analyte.

Inter-Laboratory Validation Workflow & Data

To comply with ICH Q2(R2)[2], a co-validation strategy was executed across three distinct environments:

  • Lab A: Method Development Site (R&D)

  • Lab B: Internal Quality Control (QC)

  • Lab C: External Contract Research Organization (CRO)

Workflow Visualization

ValidationWorkflow cluster_labs Inter-Laboratory Execution Start Method Development (Lab A) Protocol Draft Validation Protocol (ICH Q2(R2) Compliant) Start->Protocol Transfer Method Transfer & Co-Validation (Labs A, B, C) Protocol->Transfer HPLC HPLC-UV Analysis (Direct Salt Injection) Transfer->HPLC GCMS GC-MS Analysis (Derivatization Required) Transfer->GCMS DataEval Data Evaluation (Accuracy, Precision, Linearity) HPLC->DataEval GCMS->DataEval Compare Cross-Method Comparison (HPLC vs GC-MS) DataEval->Compare Final Final Validation Report Compare->Final

Figure 1: Inter-laboratory validation workflow for 2-Phenylprop-2-en-1-amine HCl (HPLC vs GC-MS).

Experimental Results

The validation assessed Accuracy (via % Recovery of spiked samples) and Precision (Repeatability and Intermediate Precision expressed as % RSD) across the three laboratories.

Table 2: HPLC-UV Inter-Laboratory Validation Results

Target Concentration: 50 µg/mL (n=6 per lab)

LaboratoryAccuracy (% Recovery)Repeatability (Intra-day % RSD)Intermediate Precision (Inter-day % RSD)
Lab A (R&D) 99.8% ± 0.4%0.6%0.9%
Lab B (QC) 100.2% ± 0.5%0.8%1.1%
Lab C (CRO) 99.5% ± 0.6%0.9%1.3%
Global Average 99.8% 0.76% 1.10%
Table 3: GC-MS Inter-Laboratory Validation Results

Target Concentration: 5 µg/mL (n=6 per lab)

LaboratoryAccuracy (% Recovery)Repeatability (Intra-day % RSD)Intermediate Precision (Inter-day % RSD)
Lab A (R&D) 98.5% ± 1.2%1.8%2.4%
Lab B (QC) 97.9% ± 1.5%2.1%2.8%
Lab C (CRO) 98.1% ± 1.4%2.0%3.1%
Global Average 98.1% 1.96% 2.76%

Conclusion & Best Practices

The inter-laboratory validation demonstrates that both HPLC-UV and GC-MS are highly reliable techniques for the analysis of 2-Phenylprop-2-en-1-amine hydrochloride, provided the mechanistic challenges of the primary amine are addressed.

  • HPLC-UV yielded superior precision (Global Intermediate Precision of 1.10% vs. 2.76% for GC-MS) and tighter accuracy due to the elimination of extraction and derivatization steps. It is the definitive choice for routine assay and batch release .

  • GC-MS , while exhibiting slightly higher variance due to the complex sample preparation, provided unparalleled selectivity and sensitivity. It remains the mandatory orthogonal technique for trace impurity profiling and structural elucidation during early-stage drug development[3].

By adhering to the ICH Q2(R2) framework and embedding self-validating system suitability checks into the protocols, laboratories can ensure seamless method transfer and robust regulatory submissions.

References

  • PubChemLite - 2-phenylprop-2-en-1-amine hydrochloride (C9H11N). Université du Luxembourg. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety &amp; Handling Guide: 2-Phenylprop-2-en-1-amine Hydrochloride

As a critical intermediate in drug discovery and synthetic chemistry, 2-phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4) requires rigorous safety protocols. This guide establishes a self-validating system for labo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in drug discovery and synthetic chemistry, 2-phenylprop-2-en-1-amine hydrochloride (CAS: 56132-76-4) requires rigorous safety protocols. This guide establishes a self-validating system for laboratory safety, ensuring that every operational choice is grounded in the chemical's specific hazard profile. By understanding the causality behind these protocols, researchers can mitigate risks associated with acute toxicity and irritation[1].

Hazard Profile & Causality

Understanding the mechanistic hazards of 2-phenylprop-2-en-1-amine hydrochloride is essential for selecting appropriate Personal Protective Equipment (PPE). The compound exhibits the following Globally Harmonized System (GHS) classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 (H302, H312, H332): The amine functional group facilitates rapid absorption across mucous membranes and dermal layers, interfering with cellular metabolism.

  • Skin Irritation - Category 2 (H315) & Eye Irritation - Category 2A (H319): The hydrochloride salt can dissociate in physiological moisture, causing localized pH shifts that denature structural proteins in the epidermis and cornea[1][2].

  • STOT SE 3 (H335/H336): Inhalation of airborne particulates can cause respiratory tract irritation and potential central nervous system depression.

Quantitative PPE Requirements

To neutralize these specific hazards, the following PPE matrix must be strictly adhered to. The data is summarized for rapid operational deployment.

Hazard TargetRequired PPESpecification / MaterialCausality / Rationale
Ocular Safety Goggles / Face ShieldANSI Z87.1+ certified, indirect ventingPrevents fine powder (H319) from contacting corneal moisture[2].
Dermal (Hands) Nitrile GlovesDouble-gloving, ≥0.12 mm thicknessNitrile provides high resistance to amine derivatives; double-gloving ensures a self-validating breach check.
Dermal (Body) Lab Coat & ApronFlame-resistant, knee-length, cuffed sleevesPrevents accumulation of dust on personal clothing (H312).
Respiratory N95 / P100 RespiratorNIOSH-approved particulate filterEssential when weighing outside a fume hood to block H332/H335 particulates.

Step-by-Step Handling Methodology

This protocol ensures a self-validating workflow where each step confirms the integrity of the previous one.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of 80–120 FPM (Feet Per Minute).

  • Clear the workspace of incompatible materials (strong oxidizing agents).

  • Place an anti-static weighing boat on the analytical balance to prevent aerosolization of the powder.

Step 2: Donning PPE

  • Inspect nitrile gloves for micro-tears by inflating them slightly. Don the first pair.

  • Put on the lab coat, ensuring sleeves are pulled over the inner glove cuffs.

  • Don safety goggles and, if operating outside a closed hood, the P100 respirator.

  • Don the second pair of nitrile gloves over the lab coat cuffs.

Step 3: Chemical Transfer and Weighing

  • Open the reagent bottle strictly within the fume hood.

  • Use a grounded, static-free micro-spatula to transfer the 2-phenylprop-2-en-1-amine hydrochloride powder. Causality: Static discharge can cause fine powders to repel and aerosolize, increasing inhalation risk.

  • Seal the primary container immediately after transfer to minimize ambient exposure.

Spill Response & Disposal Plan

If a breach occurs, immediate neutralization and containment are required.

Spill Response Protocol:

  • Evacuate & Isolate: Alert personnel and isolate the spill zone.

  • Containment: Do not dry-sweep. Cover the powder with a damp, inert absorbent material (e.g., vermiculite or sand) to prevent dust generation.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container.

  • Decontamination: Wash the spill area with copious amounts of water and a mild detergent to neutralize residual hydrochloride salts.

Disposal Plan: Dispose of all contaminated PPE, weighing boats, and spill cleanup materials as hazardous chemical waste in accordance with local environmental regulations (e.g., EPA/RCRA guidelines). Label containers explicitly with "Toxic/Irritant Amine Waste"[2].

Operational Safety Workflow

G Start Initiate Handling Protocol PPE Don Validated PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (80-120 FPM) PPE->Hood Weigh Anti-Static Weighing Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Damp Absorbent Cleanup (No Dry Sweeping) Spill->Clean Yes Dispose RCRA Hazardous Waste Disposal Spill->Dispose No Clean->Dispose

Caption: Self-validating safety workflow for handling 2-phenylprop-2-en-1-amine hydrochloride.

References

  • NextSDS. "2-phenylprop-2-en-1-amine hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link][1]

Sources

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